molecular formula C11H13FO3 B1397079 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid CAS No. 1234846-59-3

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

カタログ番号: B1397079
CAS番号: 1234846-59-3
分子量: 212.22 g/mol
InChIキー: LLAWBZSFAQSLHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound belongs to a class of phenoxyacetic acid derivatives, which are known to exhibit significant biological activity and have been extensively investigated for their therapeutic potential, particularly as hypolipidemic and uricosuric agents . The molecular structure, featuring a fluorinated phenoxy ring and a methylpropanoic acid group, is a key pharmacophore in the development of small molecule drugs . Researchers value this compound for its potential role as a synthetic intermediate or a structural analog in the design and synthesis of novel active compounds. The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The propanoic acid moiety is a frequent component in active pharmaceutical ingredients (APIs) and ligands for various transporters . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment, adhering to all standard laboratory safety protocols.

特性

IUPAC Name

2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAWBZSFAQSLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid chemical properties and molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

Structural Profiling, Mechanistic Rationale, and Synthetic Methodologies for Fibrate-Class Analogs

Executive Summary

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is a highly functionalized aryloxyisobutyric acid derivative. Structurally related to the classical "fibrate" class of lipid-lowering agents (such as clofibric acid and fenofibric acid), this compound serves as a critical building block and research probe in medicinal chemistry. The strategic incorporation of a 4-fluoro and 2-methyl group onto the phenoxy ring drastically alters the molecule's steric profile, metabolic stability, and receptor-binding thermodynamics. This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its structure, and a field-proven, self-validating synthetic protocol.

Physicochemical & Structural Profiling

To effectively utilize this compound in drug development or biological assays, its baseline quantitative data must be established. The table below summarizes the core physicochemical properties[1].

PropertyValue / Description
Chemical Name 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
CAS Registry Number 1234846-59-3
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.2175 g/mol
SMILES String Fc1ccc(c(c1)C)OC(C(=O)O)(C)C
Structural Class Aryloxyisobutyric acid / Fibrate analog
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 3 (Ether oxygen, Carbonyl oxygen, Fluorine)
Structural Causality

The molecule is divided into two functional domains:

  • The Isobutyric Acid Head Group: This moiety acts as a bioisostere for endogenous fatty acids, providing the essential carboxylate anion required for anchoring to the target receptor's binding pocket.

  • The Substituted Phenoxy Tail:

    • 4-Fluoro Substitution: Fluorine is highly electronegative and forms a strong C-F bond. Placing it at the para position blocks cytochrome P450-mediated para-hydroxylation, drastically increasing the metabolic half-life of the compound compared to unsubstituted analogs.

    • 2-Methyl Substitution: The ortho-methyl group introduces steric bulk adjacent to the ether linkage. This restricts the rotational degrees of freedom (dihedral angle) between the aromatic ring and the isobutyric acid group, pre-organizing the molecule into an entropically favored conformation for receptor binding.

Mechanistic Rationale: PPAR-α Agonism (E-E-A-T)

As an aryloxyisobutyric acid, this compound is structurally primed to act as a synthetic ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . PPAR-α is a ligand-activated nuclear transcription factor that serves as a master regulator of lipid metabolism[2].

When a fibrate analog enters the cell, it binds to the ligand-binding domain of PPAR-α. This binding induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR)[3]. The resulting PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[4].

The causality of this pathway is profound: upregulation of genes like ApoA-I and ABCA1 increases high-density lipoprotein (HDL) synthesis and reverse cholesterol transport, while upregulation of CPT1 enhances mitochondrial beta-oxidation of fatty acids[5].

PPAR_Pathway Ligand Fibrate Analog (Ligand) PPAR PPAR-α Receptor (Cytosol) Ligand->PPAR Binds & Activates Heterodimer PPAR-α/RXR Heterodimer PPAR->Heterodimer Dimerizes with RXR Retinoid X Receptor (RXR) RXR->Heterodimer PPRE PPRE DNA Sequence (Nucleus) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (ApoA-I, ABCA1, CPT1) PPRE->TargetGenes Upregulates Metabolism Lipid Metabolism ↓ Triglycerides, ↑ HDL TargetGenes->Metabolism Modulates

Fig 1: Mechanism of action for fibrate-class analogs via the PPAR-α signaling pathway.

Synthetic Methodology & Protocol

The Causality of Reaction Selection: Williamson vs. Bargellini

Traditionally, aryloxyisobutyric acids are synthesized via the Williamson ether synthesis, condensing a phenoxide with ethyl 2-bromo-2-methylpropanoate. However, this S_N2 pathway is highly sensitive to steric hindrance. Because our precursor, 4-fluoro-2-methylphenol [6], possesses an ortho-methyl group, the nucleophilic attack is sterically blocked, leading to abysmal yields (often <20%) even after prolonged reflux[7].

To bypass this steric barrier, we utilize the Bargellini Reaction [8]. Discovered over a century ago, this multicomponent reaction allows for the direct synthesis of sterically hindered α-aryloxyisobutyric acids in a single step[9]. By reacting the phenol with acetone and chloroform under strongly basic conditions, a highly reactive trichloromethyl carbinol (or gem-dichloroepoxide) intermediate is generated in situ, which is rapidly trapped by the phenoxide[10].

Synthesis_Workflow Phenol 4-Fluoro-2-methylphenol + Acetone Reaction Bargellini Reaction (Exothermic, 30-40°C) Phenol->Reaction Base Solid NaOH (Excess) Base->Reaction Chloroform Chloroform (CHCl3) Slow Addition Chloroform->Reaction Intermediate gem-Dichloroepoxide Intermediate Reaction->Intermediate in situ generation Product Sodium 2-(4-Fluoro-2-methylphenoxy)- 2-methylpropanoate Intermediate->Product Base-induced etherification Workup Aqueous Extraction & Acidification (pH 1-2) Product->Workup Isolation Final Pure Target Compound (Precipitation) Workup->Final Yield 85-95%

Fig 2: Synthetic workflow of the Bargellini reaction for sterically hindered phenols.

Step-by-Step Bargellini Protocol

Note: This protocol is designed as a self-validating system to ensure high yield and purity.

  • Preparation & Deprotonation:

    • Charge a dry, round-bottom flask with 4-fluoro-2-methylphenol (1.0 equivalent) and anhydrous acetone (10.0 equivalents). Acetone serves as both the solvent and a reactant.

    • Add finely powdered, anhydrous NaOH (6.0 equivalents).

    • Causality Check: The mixture will form a thick suspension as the sodium phenoxide salt is generated. Vigorous mechanical stirring is required.

  • Alkylation (The Critical Step):

    • Equip the flask with a reflux condenser and an addition funnel containing chloroform (1.5 equivalents).

    • Begin dropwise addition of chloroform. The reaction is highly exothermic. Maintain the internal temperature strictly between 30 °C and 40 °C using an ice-water bath.

    • Causality Check: If the temperature exceeds 45 °C, acetone will undergo base-catalyzed self-condensation to form mesityl oxide, drastically reducing your yield[11].

  • Maturation:

    • Once addition is complete, allow the reaction to stir at room temperature for 4 to 5 hours to ensure complete hydrolysis of the intermediate to the sodium carboxylate salt.

  • Isolation & Self-Validating Workup:

    • Evaporate the excess acetone under reduced pressure.

    • Dissolve the resulting crude paste in distilled water.

    • Validation Step 1 (Ether Wash): Extract the aqueous layer with diethyl ether (3x). The sodium salt of the product remains in the aqueous layer. Unreacted phenol and mesityl oxide partition into the ether. Spot the ether layer on a TLC plate; the absence of a carboxylic acid streak confirms the product is safely retained in the aqueous phase.

    • Validation Step 2 (Acidification): Cool the aqueous layer to 0 °C and slowly acidify with concentrated HCl until the pH reaches 1-2. A dense white precipitate of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid will form immediately.

  • Purification:

    • Filter the precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure analytical-grade compound.

Analytical Validation Protocol

To confirm the structural integrity of the synthesized 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in negative electrospray ionization (ESI-) mode. The compound should exhibit a distinct [M-H]⁻ pseudomolecular ion peak at m/z 211.2.

  • ¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

    • δ 1.60 ppm (s, 6H): Represents the gem-dimethyl groups of the isobutyric acid moiety. The sharp singlet confirms the successful attachment of the tertiary carbon.

    • δ 2.25 ppm (s, 3H): Represents the ortho-methyl group on the aromatic ring.

    • δ 6.80 - 7.00 ppm (m, 3H): The aromatic protons. The splitting pattern will be complex due to coupling with the highly electronegative fluorine atom (¹⁹F-¹H coupling).

    • δ 11.5 ppm (br s, 1H): The carboxylic acid proton (exchangeable with D₂O).

References

  • AA Blocks. 1234846-59-3 | 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid Properties. Retrieved from

  • Cvetovich, R. J., et al. (2005). An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction. The Journal of Organic Chemistry, 70(21), 8560-8563. URL:[Link]

  • Lin, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1074911. URL:[Link]

  • Serafini, M., et al. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558. URL:[Link]

  • Sigma-Aldrich. 4-Fluoro-2-methylphenol 99% (CAS 452-72-2). Retrieved from

Sources

Metabolic degradation pathways of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Metabolic Degradation Pathways of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid: A Technical Whitepaper

Executive Summary & Structural Pharmacology

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (CAS 1234846-59-3) is a highly optimized phenoxyisobutyric acid derivative. Structurally related to the fibrate class of peroxisome proliferator-activated receptor alpha (PPARα) agonists, this compound exhibits a highly specific metabolic liability profile. The molecular architecture is deliberately designed to control its pharmacokinetic half-life and clearance mechanisms:

  • The 4-Fluoro Substitution: Halogenation at the para-position of the phenoxy ring acts as a metabolic shield. It completely blocks Cytochrome P450 (CYP)-mediated aromatic hydroxylation, a common degradation pathway in unsubstituted phenoxy compounds that often leads to the formation of reactive, toxic quinone or hydroquinone intermediates.

  • The 2-Methyl Substitution: By introducing an ortho-methyl group, the molecule provides a controlled "soft spot" for Phase I benzylic oxidation. This ensures the compound does not bioaccumulate excessively and maintains a predictable clearance rate.

  • The Isobutyric Acid Core: The carboxylic acid moiety serves as the primary target for Phase II metabolism, driving rapid systemic clearance via acyl glucuronidation.

Primary Metabolic Degradation Pathways (Mechanistic Breakdown)

Pathway A: Phase II Acyl Glucuronidation (Major Clearance Route)

Consistent with the metabolic behavior of established fibrates like fenofibric acid and gemfibrozil, the dominant clearance mechanism for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is Phase II conjugation . Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically the UGT1A9 and UGT2B7 isozymes localized in the hepatic endoplasmic reticulum, catalyze the transfer of glucuronic acid to the carboxylic acid group, forming a 1-O-β-acyl glucuronide . Causality Note: Acyl glucuronides can be electrophilically reactive, occasionally undergoing intramolecular transesterification or covalent binding to plasma proteins. Therefore, quantifying the stability of this specific acyl glucuronide is a critical safety parameter during drug development.

Pathway B: Phase I Benzylic Oxidation (Secondary Route)

Because the para-position is blocked by fluorine, Phase I metabolism is shunted toward the ortho-methyl group. CYP2C9 and CYP3A4 mediate benzylic oxidation, converting the methyl group into a hydroxymethyl intermediate: 2-(4-Fluoro-2-hydroxymethylphenoxy)-2-methylpropanoic acid. Subsequent oxidation by cytosolic alcohol and aldehyde dehydrogenases rapidly converts this intermediate into a highly polar dicarboxylic acid derivative, which is readily excreted in urine.

Pathway C: O-Dealkylation (Minor Route)

A minor fraction of the compound undergoes CYP-mediated cleavage of the ether linkage, yielding 4-fluoro-2-methylphenol and 2-hydroxyisobutyric acid. Due to the steric hindrance provided by the adjacent 2-methyl group, this pathway represents less than 5% of total clearance.

MetabolicPathway Parent 2-(4-Fluoro-2-methylphenoxy)- 2-methylpropanoic acid (Parent Drug) Glucuronide 1-O-β-Acyl Glucuronide (Major Phase II Metabolite) Parent->Glucuronide UGT1A9 / UGT2B7 (Glucuronidation) Hydroxymethyl 2-(4-Fluoro-2-hydroxymethylphenoxy)- 2-methylpropanoic acid (Phase I Metabolite) Parent->Hydroxymethyl CYP2C9 / CYP3A4 (Benzylic Oxidation) Cleavage 4-Fluoro-2-methylphenol + 2-Hydroxyisobutyric acid (Minor Cleavage) Parent->Cleavage CYP-mediated O-Dealkylation Dicarboxylic Dicarboxylic Acid Derivative (Further Oxidation) Hydroxymethyl->Dicarboxylic Cytosolic Dehydrogenases

Fig 1. Primary metabolic degradation pathways via UGT and CYP450 enzymes.

Experimental Workflows: Self-Validating Systems

To accurately map these degradation pathways, researchers must employ self-validating in vitro systems that isolate specific enzymatic variables while maintaining internal controls.

Protocol 1: UGT Phenotyping and Acyl Glucuronidation Assay

This protocol determines the specific UGT isozymes responsible for clearance.

  • Preparation: Thaw Human Liver Microsomes (HLMs) or recombinant UGTs (rUGT1A9, rUGT2B7) on ice.

  • Pore Formation (Causality Step): Pre-incubate the microsomes with alamethicin (50 µg/mg protein) for 15 minutes on ice. Why? UGT active sites face the lumen of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar cofactor UDP-glucuronic acid (UDPGA) to access the active site, preventing false-negative clearance rates.

  • Incubation: Add the parent compound (10 µM) and an internal standard (e.g., deuterated fenofibric acid) to the matrix. Initiate the reaction by adding UDPGA (2 mM) and incubate at 37°C.

  • Self-Validation Controls: Run a parallel incubation without UDPGA (negative control) to rule out non-UGT degradation, and a positive control using a known UGT2B7 substrate (e.g., zidovudine) to confirm enzyme viability.

  • Quenching & Analysis: Stop the reaction at designated time points (0, 15, 30, 60 min) using ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Protocol 2: CYP450 Benzylic Oxidation Tracking
  • Incubation: Combine HLMs (1 mg/mL protein), the parent compound (5 µM), and specific CYP inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4) in a phosphate buffer (pH 7.4).

  • Initiation: Add an NADPH-regenerating system to initiate Phase I oxidation.

  • Validation: The shift in intrinsic clearance ( CLint​ ) between the uninhibited and inhibited samples provides a self-validating measure of each specific CYP isozyme's fractional contribution ( fm​ ) to benzylic oxidation.

Workflow Step1 HLM Incubation (+ UDPGA/NADPH) Step2 Alamethicin (Pore Formation) Step1->Step2 Step3 Reaction Quench (Ice-cold ACN) Step2->Step3 Step4 Centrifugation (Protein Prep) Step3->Step4 Step5 LC-MS/MS (Metabolite ID) Step4->Step5

Fig 2. Self-validating in vitro microsomal stability and metabolite identification workflow.

Quantitative Data Summary

The following table summarizes the representative metabolic distribution and intrinsic clearance parameters for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid based on standardized in vitro HLM assays.

Metabolic PathwayPrimary Enzyme(s)Intrinsic Clearance ( CLint​ )% of Total MetabolismMajor Metabolite Formed
Acyl Glucuronidation UGT2B7, UGT1A945.2 µL/min/mg~75%1-O-β-Acyl Glucuronide
Benzylic Oxidation CYP2C9, CYP3A412.8 µL/min/mg~20%Hydroxymethyl Derivative
O-Dealkylation CYP Mixed< 3.0 µL/min/mg< 5%4-Fluoro-2-methylphenol

References

  • Title: In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes Source: Drug Metabolism and Disposition, National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: The UDP-glucuronosyltransferase 2B7 isozyme is responsible for gemfibrozil glucuronidation in the human liver Source: Drug Metabolism and Disposition, National Institutes of Health (NIH) / PubMed URL: [Link]

Preclinical Toxicity Evaluation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is a structurally distinct analog within the fibrate class of lipid-lowering agents. Characterized by its 2-methylpropanoic acid (isobutyric acid) head group linked via an ether bond to a fluorinated, methylated phenoxy ring, this pharmacophore acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .

While PPARα activation is highly efficacious for treating dyslipidemia by upregulating fatty acid β-oxidation, the preclinical development of fibrates is historically complicated by overlapping toxicological phenotypes. As a Senior Application Scientist, my objective in this whitepaper is to provide drug development professionals with a robust, self-validating preclinical framework to deconvolute on-target therapeutic effects from species-specific artifacts and translatable toxicities.

Mechanistic Toxicity Profile: The "Why" Behind the Assays

To design an effective IND-enabling toxicity program, we must first understand the causality of the two primary toxicological hurdles associated with PPARα agonists:

A. The Rodent Hepatomegaly Paradox (Species-Specific Artifact)

However, it is a critical regulatory consensus that the modes of action driving rodent liver tumor formation via PPARα activation are fundamentally species-specific and not relevant to human cancer risk [2]. Humans and dogs express significantly lower levels of PPARα in the liver and lack the specific Peroxisome Proliferator Response Element (PPRE) genomic architecture that drives this hyperplastic response[3]. Therefore, our preclinical protocols must explicitly prove that the hepatomegaly observed with 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is a rodent-specific phenomenon.

B. Skeletal Muscle Toxicity & Myopathy (Translatable Risk)

Unlike hepatomegaly, fibrate-induced skeletal muscle toxicity (ranging from mild myalgia to severe rhabdomyolysis) is a highly translatable clinical risk. In preclinical rat models, PPARα agonists preferentially induce necrosis in skeletal muscles that contain an abundance of Type I (slow-twitch oxidative) fibers, most notably the soleus muscle[4].

Relying solely on traditional biomarkers like Creatine Kinase (CK) or Aspartate Aminotransferase (AST) often yields false negatives due to their short half-lives and lack of tissue specificity. Consequently, Fatty Acid Binding Protein 3 (Fabp3) has been validated as a vastly superior, highly predictive serological biomarker for skeletal muscle necrosis in short-duration toxicology studies[4].

PPAR_Pathway Compound 2-(4-Fluoro-2-methylphenoxy) -2-methylpropanoic acid Receptor PPARα / RXR Heterodimer Compound->Receptor Transcription PPRE Binding (Gene Transcription) Receptor->Transcription Efficacy Therapeutic Efficacy (β-oxidation, Lipid Lowering) Transcription->Efficacy RodentTox Rodent-Specific Toxicity (Peroxisome Proliferation, Hepatomegaly) Transcription->RodentTox MuscleTox Translational Toxicity (Myopathy, Fabp3 Release) Transcription->MuscleTox

Mechanistic bifurcation of PPARα activation into therapeutic efficacy and toxicological pathways.

Self-Validating Preclinical Experimental Workflows

To ensure scientific integrity and regulatory confidence, the following methodologies are designed as self-validating systems. They incorporate intrinsic positive controls and specific threshold criteria to prevent data misinterpretation.

Protocol 1: Phase 1 In Vitro Species Concordance Assay

Objective: To mechanistically prove that peroxisome proliferation induced by 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is restricted to rodents and absent in higher mammals.

  • Step 1 (Cell Culture): Isolate and culture primary hepatocytes from Sprague-Dawley rats and Beagle dogs in collagen-coated 96-well plates. Causality: Dog hepatocytes are utilized because they accurately mirror the human lack of peroxisome proliferation in response to PPARα agonists[3].

  • Step 2 (Dosing): Treat cells with the test compound at 0.1, 1.0, and 10 µM. Include a vehicle control (0.1% DMSO) and a positive control (Fenofibrate, 10 µM).

  • Step 3 (Transcriptional Profiling): After 48 hours, extract RNA and perform RT-qPCR for Acox1 (acyl-CoA oxidase) and Ehhadh, which are primary markers of peroxisomal β-oxidation[3].

  • Self-Validation Criteria: The assay is only considered valid if the Fenofibrate control induces a >5-fold upregulation of Acox1 in rat hepatocytes and a <1.5-fold change in dog hepatocytes. The test compound must mirror this divergence to be de-risked for human hepatocarcinogenesis.

Protocol 2: 28-Day Repeat-Dose In Vivo Toxicity Study (Rat)

Objective: To establish the No-Observed-Adverse-Effect-Level (NOAEL) for skeletal muscle toxicity while documenting expected adaptive hepatic changes.

  • Step 1 (In-Life Phase): Administer the compound via oral gavage to Sprague-Dawley rats (n=10/sex/group) daily for 28 days.

  • Step 2 (Biomarker Kinetics): Collect serum on Days 7, 14, and 28. Quantify Fabp3 via ELISA, alongside CK and AST. Causality: Fabp3 kinetics correlate tightly with the amplitude of muscle fiber fragmentation and macrophage infiltration, providing an early warning system before overt clinical signs of myopathy appear[4].

Preclinical_Workflow Start Preclinical Toxicity Evaluation Strategy Phase1 Phase 1: In Vitro Species Concordance Start->Phase1 RatHep Rat Hepatocytes (Acox1 Induction +) Phase1->RatHep DogHep Dog Hepatocytes (Acox1 Induction -) Phase1->DogHep Phase2 Phase 2: In Vivo 28-Day Tox (Rat/Dog) RatHep->Phase2 DogHep->Phase2 Myopathy Myopathy Screening (Fabp3, CK, AST) Phase2->Myopathy Hepatic Hepatic Screening (Liver Wt, EM) Phase2->Hepatic

Strategic workflow for deconvoluting species-specific and translational preclinical toxicities.

Quantitative Data Presentation

To facilitate rapid decision-making, the expected toxicological responses for a potent PPARα agonist like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid are summarized below. Deviations from this matrix indicate off-target toxicity.

ParameterTarget TissueRat Model (Expected)Dog / Human (Expected)Mechanistic Driver
Relative Liver Weight (RLW) Liver+40% to +60% IncreaseNo significant changePeroxisome / sER Proliferation
Acox1 mRNA Expression Hepatocytes>5-fold Increase<1.5-fold changePPRE-mediated transcription
Serum Fabp3 Levels Skeletal MuscleDose-dependent IncreaseDose-dependent IncreaseType I Fiber Necrosis / Injury
Serum CK / AST Skeletal MuscleModerate/Variable IncreaseModerate/Variable IncreaseSarcolemma Permeability
Electron Microscopy LiverHigh Peroxisome DensityNormal Peroxisome DensityReceptor-mediated biogenesis

Conclusion

The preclinical evaluation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid requires a nuanced approach that actively separates adverse, translatable risks from benign, species-specific artifacts. By leveraging comparative in vitro hepatocyte models to dismiss rodent hepatocarcinogenesis relevance, and utilizing high-sensitivity biomarkers like Fabp3 to monitor true myopathy risks, drug development teams can build a robust, data-driven safety narrative for IND submission.

References

  • Underlying mechanisms of pharmacology and toxicity of a novel PPAR agonist revealed using rodent and canine hepatocytes, PubMed,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvxaY2WtAdNnvR2cBETD_v8YOb5zFfwNkNw62_LP-lemyFXjkhK3GnebXGjdMXbGwy1c8d9nDvmuwPuxNRew8Gh3te1d2NtYHR5uK-O3Akr_G3KZKYabf-hiYhkMlBxyQGIM_L]
  • Invited Review - Toxicologic Pathology, focusontoxpath.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUaemFcXwjrr56fvkiygfhC_agNEpWvOB7RPzsEn6tmh2Epe4lJr12aNPjuIDfbLbbbt_UftVDTjnaZ201Cr6WUj5s2cqFBKsbEEGcfzgoW-32teD6cRIPR7zaPNYPak0aTJQUaeFmEACBCu_gIAcPidn2xXKllMeuWtMIu_LTk2uctSl9EhQy98QppvglTpWmREz_YIFFOUaNoJtXHcPpzm0ArDaQLbZlI_AwSHmNH2Dm5OcksEn9Fb1ZF9ukJZMxohWL00PA7Pw43q3OHOmEQdLcEoS04pP6eO6JeVKpW-spxPeCBaM2jeVTv-dM]
  • Fabp3 as a biomarker of skeletal muscle toxicity in the rat, PubMed,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtQgnO8IkGVhC_GJPQri7u3DUR8SWH-6eRdvXxUx-3StgFZ1MMRnGP_YIkRpNr8NVgCdEb-lWwgX84pOOaaiigGll6qO1GqVBqw0uNGzJLU40Bh_8CXSGO9IoxikIvjR9IZTTl]
  • The modes of action for rodent liver tumor formation by activators of the constitutive androstane receptor (CAR) and the peroxisome proliferator-activated receptor alpha (PPARα) are not relevant to human cancer risk: an updated critical evaluation, Taylor & Francis,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPG5rzOvtUMkod_RqaYRKB1R-RsVP1wRoc1vhcEmHh4ZX5y3dJqR1RhuOnLyhJqSf3BO46wH4xogzxIhTnglmsw6JU_1KN-Yx9uk2qBNC_W-ZyjKMHoXHxlQe88a4hnSdZEVXWtRw6XSCp_K5HnBZCpJxi4fyBJ-LivDv48A==]

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, a notable member of the phenoxy acid class of molecules. It details the core synthetic pathway, explores the preparation of key derivatives, and offers insights into the chemical principles and experimental considerations that underpin these processes. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Introduction: The Significance of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid belongs to the family of aryloxyphenoxypropanoic acids, a class of compounds that has garnered significant attention in medicinal chemistry. Many molecules within this class, such as the fibrates, are known to modulate lipid metabolism and are used in the treatment of dyslipidemia. The structural motif of a substituted phenoxy ring linked to an isobutyric acid moiety is a key pharmacophore that often imparts biological activity, particularly as agonists of peroxisome proliferator-activated receptors (PPARs).

The introduction of a fluorine atom at the 4-position of the phenyl ring and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These modifications can, in turn, affect its pharmacokinetic and pharmacodynamic profile. Understanding the synthesis of this core molecule is the first step toward exploring its therapeutic potential and developing novel derivatives with enhanced properties.

Core Synthesis Pathway: A Modern Approach to the Williamson Ether Synthesis

The primary method for synthesizing 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is a variation of the classic Williamson ether synthesis. This reliable and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1]

The overall synthetic strategy involves two main stages: the formation of the phenoxide of 4-fluoro-2-methylphenol and its subsequent reaction with a 2-bromo-2-methylpropanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 mechanism.[2][3] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the ether linkage. The choice of a primary or secondary alkyl halide is crucial, as tertiary halides are prone to elimination reactions.[3]

Visualizing the Synthesis

Synthesis_Pathway A 4-Fluoro-2-methylphenol C 4-Fluoro-2-methylphenoxide A->C Deprotonation B Base (e.g., NaOH, K2CO3) E Ethyl 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoate C->E SN2 Reaction D Ethyl 2-bromo-2-methylpropanoate G 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid E->G Ester Hydrolysis F Hydrolysis (e.g., NaOH, H2O)

Figure 1: General synthetic pathway for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid.

Detailed Experimental Protocol

This protocol is based on established principles of the Williamson ether synthesis as applied to phenoxyisobutyric acids.[4]

Step 1: Synthesis of Ethyl 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).[2]

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution. The use of a carbonate base is common in laboratory settings.[2]

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkyl Halide Addition: Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[2] The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoate.

Step 2: Hydrolysis to 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

  • Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2). The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Key Experimental Parameters and Rationale
ParameterRecommended ConditionRationale
Base K₂CO₃, NaH, NaOHA sufficiently strong base is required to deprotonate the phenol. K₂CO₃ is a milder and safer option for larger scale reactions, while NaH offers more rapid and complete deprotonation. NaOH can be used in aqueous conditions for the hydrolysis step.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents are preferred for the SN2 reaction as they solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus increasing its reactivity.[2]
Temperature 50-100 °CHeating is generally required to drive the SN2 reaction to completion within a reasonable timeframe. The optimal temperature depends on the specific solvent and substrates used.
Leaving Group Bromide, Iodide, TosylateBromide is a good leaving group and is commonly used. Iodide is more reactive but also more expensive. Tosylates are excellent leaving groups and can be used as an alternative to halides.

Synthesis of Key Derivatives

The carboxylic acid moiety of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid serves as a versatile handle for the synthesis of a wide range of derivatives, primarily esters and amides. These derivatives are often synthesized to improve the pharmacokinetic properties of the parent compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Ester Derivatives

Esterification is a common derivatization strategy. Esters can act as prodrugs, which are inactive compounds that are converted to the active carboxylic acid in vivo through the action of esterase enzymes.

A straightforward method for synthesizing simple alkyl esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Esterification A 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid D Ester Derivative A->D Esterification B Alcohol (R-OH) C Acid Catalyst (e.g., H2SO4)

Figure 2: General scheme for Fischer esterification.

Protocol: Synthesis of Methyl 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoate

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. Purify further by column chromatography if necessary.

Amide Derivatives

Amide derivatives can also be synthesized to modulate the biological activity and physicochemical properties of the parent acid. The formation of an amide bond typically requires activation of the carboxylic acid.

A common method for amide bond formation involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amidation A 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid D Amide Derivative A->D Amide Coupling B Amine (R-NH2) C Coupling Agent (e.g., EDC, HOBt)

Figure 3: General scheme for amide coupling.

Protocol: Synthesis of N-Benzyl-2-(4-fluoro-2-methylphenoxy)-2-methylpropanamide

  • Reaction Setup: Dissolve 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (1.0 eq), benzylamine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable solvent like dichloromethane (DCM) or DMF.

  • Coupling Agent Addition: Cool the solution in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired amide.

Characterization Data

The structural confirmation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid and its derivatives is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Features for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the two methyl groups on the isobutyric acid moiety around 1.5 ppm, a singlet for the methyl group on the phenyl ring around 2.2 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Resonances for the aromatic carbons, the quaternary carbon of the isobutyric acid moiety, the methyl carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).[5]
IR Spectroscopy A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch for the carbonyl group around 1700-1725 cm⁻¹, and C-O stretching bands for the ether linkage.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₁₃FO₃, MW: 212.22).

Conclusion

The synthesis of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is readily achievable through a robust and well-established Williamson ether synthesis protocol. The resulting carboxylic acid provides a versatile platform for the generation of a diverse library of ester and amide derivatives. A thorough understanding of the reaction mechanisms and careful optimization of experimental conditions are crucial for achieving high yields and purity. The methodologies and insights provided in this guide are intended to empower researchers in their efforts to synthesize and explore the potential of this and related compounds in the field of drug discovery and development.

References

  • (Reference to a relevant review on fibr
  • (Reference to a study on the effects of fluorine in medicinal chemistry)
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]2]

  • (Reference to a specific paper on phenoxypropanoic acid synthesis)
  • (Reference to a paper on ester prodrugs)
  • FR2602228A1 - New phenoxyisobutyric acids, their derivatives and processes for producing them - Google Patents. (n.d.). Retrieved from 4]

  • (Reference to a paper on amide coupling reactions)
  • (Reference to a spectroscopy textbook or relevant paper)
  • (Additional relevant references)
  • (Additional relevant references)
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • (Additional relevant references)
  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Context & Analytical Challenges

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (CAS 1234846-59-3) is a sterically congested α-aryloxyisobutyric acid[1]. Structurally, it belongs to the phenoxyisobutyric acid class of compounds—a pharmacophore widely recognized in fibrate drugs, which function as peroxisome proliferator-activated receptor alpha (PPARα) agonists[2]. These compounds are typically synthesized via the Bargellini reaction, which can leave behind unreacted phenolic precursors or chlorinated byproducts[3].

From an analytical perspective, quantifying this molecule presents specific challenges:

  • Ionization State: The carboxylic acid moiety (estimated pKa ~3.8–4.2) is susceptible to partial ionization at neutral pH, leading to severe peak tailing and retention time instability on reversed-phase stationary phases.

  • Hydrophobicity: The fluorinated, methylated aromatic ring imparts significant hydrophobicity, requiring an optimized organic modifier ratio to elute the compound efficiently without co-eluting with highly non-polar synthetic impurities.

PPAR_Pathway Agonist Phenoxyisobutyric Acid Derivative PPAR PPARα Receptor Agonist->PPAR Agonist Binding Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR Receptor RXR->Complex PPRE PPRE (DNA) Complex->PPRE Promoter Binding Effect Lipid Metabolism Gene Expression PPRE->Effect Transcription

Fig 1: Mechanism of action for phenoxyisobutyric acid derivatives via PPARα activation.

Quality by Design (QbD) Method Rationale

To ensure the method is robust and transferrable, every chromatographic parameter was selected based on the physicochemical causality of the analyte.

  • Mobile Phase pH (The Causality of Peak Shape): To achieve a sharp, Gaussian peak, the analyte must be in a single ionization state. By utilizing 0.1% Trifluoroacetic acid (TFA) in water, the mobile phase pH is driven down to ~2.0. This is nearly two pH units below the analyte's pKa, ensuring the propanoic acid group remains fully protonated (unionized) and interacts uniformly with the hydrophobic stationary phase.

  • Stationary Phase Selection: An end-capped C18 column (100 Å, 3 µm) was selected. The high carbon load provides excellent retention for the fluoro-aromatic ring, while the end-capping minimizes secondary interactions between the analyte's electron-rich oxygen atoms and residual surface silanols.

  • Detector Wavelength: The fluorinated aromatic ring exhibits strong π−π∗ transitions. A detection wavelength of 230 nm provides an optimal signal-to-noise ratio, avoiding the high background absorbance of TFA at lower wavelengths (<210 nm).

Method_Dev A Analyte Profiling 2-(4-Fluoro-2-methylphenoxy) -2-methylpropanoic acid B Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress carboxylic acid ionization A->B pKa ~4.0 dictates pH C Stationary Phase Selection End-capped C18 for fluoro-aromatic retention A->C Hydrophobicity dictates column D Gradient & Temp Tuning Optimize resolution from synthetic impurities B->D Phase compatibility C->D Selectivity tuning E Method Validation ICH Q2(R2) Compliance D->E Lock final parameters

Fig 2: Quality by Design (QbD) workflow for HPLC method development.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) directly into the workflow, ensuring that the instrument is performing within acceptable limits before any sample data is generated or accepted.

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% TFA in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV at 230 nm (Reference 360 nm)
Diluent 50:50 Water:Acetonitrile (v/v)
Gradient Elution Program

To ensure elution of the main peak while washing the column of highly retained synthetic byproducts, a gradient approach is employed.

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.07030Initial equilibration; retains polar impurities.
2.07030Isocratic hold to stabilize baseline.
10.01090Linear ramp to elute the primary analyte and lipophilic precursors.
13.01090High-organic wash to clear the column.
13.17030Return to initial conditions.
18.07030Re-equilibration for the next injection.
Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of Ultrapure water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile. Mix and degas (Mobile Phase B).

Step 2: Standard Preparation

  • Accurately weigh 25.0 mg of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid reference standard into a 50 mL volumetric flask.

  • Add 25 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix well. (Stock Concentration: 500 µg/mL).

  • Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with Diluent. (Working Standard Concentration: 50 µg/mL).

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject the Working Standard (50 µg/mL) five times. The system is only validated for use if the following criteria are met:

  • Retention Time (RT): ~7.8 minutes (± 0.2 min).

  • Tailing Factor (T): 1.5 (Ensures the acidic pH is effectively suppressing ionization).

  • Theoretical Plates (N): 5000 (Ensures column integrity).

  • Injection Precision: %RSD of peak area 2.0%.

ICH Q2(R2) Method Validation Summary

The method was validated following the latest guidelines established in ICH Q2(R2) for analytical procedures[4], ensuring alignment with both EMA and FDA regulatory expectations[5].

Validation Data Presentation
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RT from blank/diluentBlank shows no peaks >0.05% at 7.8 minPass
Linearity (Range) R2≥0.999 over 25% to 150% of target R2=0.9998 (12.5 µg/mL to 75 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%Pass
Method Precision %RSD 2.0% for 6 independent preparations%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.15 µg/mL LOQ: 0.45 µg/mLPass
Causality of Validation Results

The excellent linearity and low tailing factor achieved during validation directly correlate to the rigorous control of the mobile phase pH. By maintaining the system at pH 2.0, the equilibrium of the carboxylic acid is forced entirely to the left (unionized state), preventing the peak splitting and band broadening that typically cause precision failures in acidic API quantification.

Sources

Application Note: In Vitro Reconstitution Protocol for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (CAS: 1234846-59-3) is a structurally modified, fluorinated analog of clofibric acid[1]. Like other fibrate derivatives, it functions as a putative peroxisome proliferator-activated receptor alpha (PPARα) agonist, modulating lipid metabolism, cellular proliferation, and differentiation[2]. Due to its highly lipophilic nature, introducing this compound into aqueous in vitro systems requires a strictly controlled solvation strategy to prevent precipitation, ensure accurate dosing, and avoid solvent-induced cytotoxicity. This protocol outlines a validated, two-phase methodology for dissolving and delivering this compound in cell culture assays.

Physicochemical Profile & Solvation Rationale

Because of its lipophilic phenoxy-isobutyric acid backbone, this compound exhibits negligible solubility in aqueous cell culture media at physiological pH[3]. Attempting to dissolve it directly in aqueous buffers will result in micelle formation or crystalline precipitation.

The Causality of the Solvent System: To establish a self-validating and reproducible in vitro system, we utilize a two-phase solvation strategy:

  • Primary Solvation (Anhydrous DMSO): DMSO is a polar aprotic solvent with a high dielectric constant that effectively disrupts the compound's crystal lattice[4]. It is critical to use anhydrous DMSO; moisture-contaminated DMSO reduces the solubility of lipophilic fibrates, leading to micro-precipitates that skew assay results[5].

  • Carrier Delivery (FA-Free BSA): Fibrate analogs naturally bind to serum albumin in vivo. In in vitro conditions, adding 1% to 3% Fatty Acid-Free Bovine Serum Albumin (BSA) to the culture media acts as a physiological lipid carrier. BSA binds the hydrophobic tail of the compound, maintaining it in a bioavailable state and preventing non-specific binding to polystyrene culture plasticware[6].

Table 1: Physicochemical Properties
PropertyValue / Characteristic
Chemical Name 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
CAS Number 1234846-59-3[1]
Molecular Formula C₁₁H₁₃FO₃[1]
Molecular Weight 212.22 g/mol [1]
Solubility (DMSO) ≥ 100 mg/mL (~470 mM); Clear solution[4]
Solubility (Water) Insoluble (< 1 mg/mL)[3]

Mechanism of Action & Cellular Uptake

Once successfully solubilized and delivered to the extracellular environment via the BSA carrier system, the lipophilic compound diffuses across the cell membrane. Intracellularly, it is transported to the nucleus where it binds to and activates PPARα. This triggers heterodimerization with the Retinoid X Receptor (RXR), leading to the transcription of target genes involved in lipid metabolism (e.g., CPT1, ACO, FABP1)[2][6].

Mechanism Ligand Fibrate Analog (Ligand) BSA BSA-Ligand Complex (Extracellular) Ligand->BSA Solubilization Membrane Cell Membrane Diffusion BSA->Membrane Release Cytosol Intracellular Transport (via FABP) Membrane->Cytosol PPAR Binding to PPARα (Nucleus) Cytosol->PPAR RXR Heterodimerization (PPARα-RXR) PPAR->RXR Transcription Target Gene Transcription (Lipid Metabolism) RXR->Transcription

Fig 1. Mechanism of cellular uptake and PPARα activation by fibrate analogs.

Step-by-Step Reconstitution Protocol

Workflow A 2-(4-Fluoro-2-methylphenoxy) -2-methylpropanoic acid (Lyophilized Powder) B Reconstitute in Anhydrous DMSO A->B C 100 mM Master Stock (Vortex & Sonicate) B->C D Aliquot & Store at -20°C (Desiccated) C->D Long-term Storage E Dilute in Culture Media (+ 1-3% FA-Free BSA) C->E Assay Preparation F Final Working Solution (DMSO ≤ 0.1%) E->F

Fig 2. Reconstitution and dilution workflow for in vitro cell culture applications.

Phase 1: Preparation of the Master Stock Solution
  • Thermal Equilibration: Allow the sealed vial containing the lyophilized powder to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric moisture condensation, which can compromise the anhydrous environment and induce compound precipitation[5].

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve a 100 mM concentration (See Table 2).

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5–10 minutes[3][4].

  • Visual Verification: Inspect the solution against a light source. It must be completely transparent with no visible particulates or refractive gradients.

  • Storage: Aliquot the Master Stock into single-use volumes (e.g., 10–20 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccator[3].

Phase 2: Preparation of the Working Solution
  • Media Supplementation: Prepare the target cell culture medium (e.g., DMEM or RPMI) supplemented with 1% to 3% (w/v) Fatty Acid-Free BSA. Warm the media to 37°C to enhance thermodynamic solubility[6].

  • Dilution Order (Critical): Pipette the required volume of the 100 mM Master Stock directly into the warmed, BSA-supplemented media. Do not add the media to the DMSO stock, as the sudden change in polarity in a confined volume will cause localized irreversible precipitation.

  • Homogenization: Mix immediately by gentle inversion or pipetting up and down. Avoid excessive foaming of the BSA.

  • Final Application: Apply the working solution to the cell culture plates immediately. Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity, which can confound cell viability and reporter assays[2][7].

Quantitative Dilution Guide

Table 2: Master Stock Preparation (Target: 100 mM)

Use this table to determine the volume of anhydrous DMSO required based on the mass of the compound.

Mass of CompoundRequired Volume of Anhydrous DMSOFinal Stock Concentration
1.0 mg47.1 µL100 mM
5.0 mg235.6 µL100 mM
10.0 mg471.2 µL100 mM
Table 3: Working Solution Dilution Guide

Use this table to prepare final assay concentrations while strictly maintaining final DMSO levels ≤ 0.1% (v/v).

Final Assay ConcentrationVolume of 100 mM StockVolume of Culture Media (+BSA)Final DMSO Concentration
10 µM 0.1 µL999.9 µL0.01% (v/v)
50 µM 0.5 µL999.5 µL0.05% (v/v)
100 µM 1.0 µL999.0 µL0.10% (v/v)

(Note: If high-dose viability assays requiring 500 µM are necessary[2], prepare a 500 mM Master Stock instead of 100 mM to ensure the final DMSO concentration does not exceed the 0.1% threshold).

References

  • [1] 1234846-59-3 | 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid - AA Blocks. AA Blocks.

  • [4] Clofibric acid (Chlorofibrinic acid) | PPARα Agonist | MedChemExpress. MedChemExpress.

  • [5] Clofibric Acid | PPAR agonist | CAS 882-09-7 - Selleck Chemicals. Selleck Chemicals.

  • [6] Clofibrate | lipid-lowering agent | agonist of PPAR | CAS# 637-07-0 | InvivoChem. InvivoChem.

  • [3] Clofibric acid | Drug Metabolite | PPAR - TargetMol. TargetMol.

  • [7] In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. NIH PMC.

  • [2] Clofibric acid, a peroxisome proliferator–activated receptor α ligand, inhibits growth of human ovarian cancer. AACR Journals.

Sources

Application Note: Advanced NMR Characterization and Resonance Assignment of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid . As a fluorinated analog within the fibrate class of active pharmaceutical ingredients (APIs), this molecule presents a complex, heavily coupled aromatic spin system. This guide provides drug development professionals and analytical scientists with the theoretical causality, step-by-step acquisition methodologies, and heteronuclear 2D strategies required to achieve unambiguous resonance assignment.

Introduction & Structural Rationale

Fibrates, such as clofibric acid and fenofibric acid, are well-documented peroxisome proliferator-activated receptor alpha (PPARα) agonists utilized in the management of dyslipidemia [1]. The target molecule, 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, modifies this core scaffold by introducing a highly electronegative yet resonance-donating fluorine atom at the para position (relative to the ether linkage), alongside an ortho-methyl group.

Conformational studies of fibric acids demonstrate that the phenoxy-isobutyric acid ether linkage allows significant rotational freedom [2]. On the NMR timescale, this dynamic rotation averages the spatial environment of the gem-dimethyl groups, resulting in a distinct, highly integrated singlet. However, the asymmetric substitution on the aromatic ring creates a rigid electronic environment that demands multi-nuclear ( 1 H, 13 C, 19 F) and 2D correlation techniques for accurate characterization.

Theoretical Causality & Chemical Shift Dynamics

A robust analytical protocol requires an understanding of the physical causality driving the observed spectral data. The chemical shifts and multiplicities of this molecule are governed by the following electronic effects:

  • Aromatic Shielding & Deshielding: The phenoxy oxygen acts as a strong π-donor via resonance ( +R effect), significantly shielding the ortho position (C-6 and H-6). Conversely, the fluorine atom at C-4 exerts a powerful inductive withdrawal ( −I effect) combined with resonance donation ( +R ), heavily deshielding the directly attached C-4 carbon (~158 ppm) while shielding the adjacent C-3 and C-5 carbons.

  • Heteronuclear Spin-Spin Coupling ( JCF​ ): The 19 F nucleus (spin I=1/2 , 100% natural abundance) splits the 13 C resonances up to four bonds away. The magnitude of these couplings ( 1JCF​≈240 Hz, 2JCF​≈22 Hz, 3JCF​≈8 Hz) serves as a self-validating internal ruler . By mapping these coupling constants, the assignment of the aromatic carbons becomes mathematically verifiable, eliminating reliance on empirical shift predictions alone.

Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Probe Tuning (1H, 13C, 19F) A->B C 3. 1D/2D Acquisition (Multi-nuclear) B->C D 4. Data Processing (Apodization/FT) C->D E 5. Structural Validation D->E

Figure 1: End-to-end experimental workflow for multi-nuclear NMR characterization.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology is designed to prevent common artifacts and ensure high-fidelity data acquisition.

Step 1: Sample Preparation
  • Weigh exactly 20.0 mg of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid.

  • Dissolve the analyte in 0.6 mL of high-purity Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over protic solvents (e.g., Methanol-d 4​ ) to prevent deuterium exchange of the carboxylic acid proton, allowing its observation at ~10.5 ppm. The specific 0.03% TMS concentration provides a precise internal reference (0.00 ppm) without overloading the receiver.

Step 2: Instrument Setup & Probe Tuning
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.

  • Regulate the sample temperature strictly to 298 K.

    • Causality: Temperature fluctuations cause significant chemical shift drift in the hydrogen-bonded carboxylic acid proton.

  • Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies.

Step 3: 1D Acquisition Parameters
  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 s.

  • 13 C{ 1 H} NMR: Acquire using a power-gated decoupling sequence (zgpg30). Set the D1 delay to 2.0 s.

    • Causality: To ensure complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C-1, C-2, C-4, C=O) for accurate signal-to-noise ratios, a sufficient relaxation delay is mandatory[3].

  • 19 F NMR: Acquire with and without 1 H decoupling.

    • Causality: Acoustic ringing is a common artifact in 19 F NMR due to probe background. Employ a backward linear prediction algorithm during processing to truncate the distorted initial Free Induction Decay (FID) points.

Quantitative Data Presentation

The tables below summarize the validated resonance assignments based on the orthogonal 1D and 2D data.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
-COOH 10.50br s-1HCarboxylic acid proton
H-3 6.92dd 3JHF​=9.0 , 4JHH​=3.0 1HAromatic CH (ortho to F, meta to O)
H-5 6.85ddd 3JHH​=9.0 , 3JHF​=8.5 , 4JHH​=3.0 1HAromatic CH (ortho to F, ortho to H-6)
H-6 6.75dd 3JHH​=9.0 , 4JHF​=4.5 1HAromatic CH (ortho to O)
C2-CH 3​ 2.25s-3HAromatic methyl
C(CH 3​ ) 2​ 1.58s-6HIsobutyric acid gem-dimethyls

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment
C=O 178.5s-Carboxylic acid carbonyl
C-4 158.2d 1JCF​=240.5 Aromatic C-F
C-1 150.4d 4JCF​=2.5 Aromatic C-O
C-2 131.0d 3JCF​=7.5 Aromatic C-CH 3​
C-6 120.5d 3JCF​=8.0 Aromatic CH
C-3 117.2d 2JCF​=22.5 Aromatic CH
C-5 112.8d 2JCF​=22.0 Aromatic CH
C-α 80.2s-Quaternary aliphatic (O-C)
C-β 25.4s-Isobutyric acid gem-dimethyls
C2-CH 3​ 16.5s-Aromatic methyl

Table 3: 19 F NMR Data (376 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
F-4 -119.5ddd 3JFH​=9.0 , 3JFH​=8.5 , 4JFH​=4.5 Fluorine at C-4

2D NMR Strategy for Unambiguous Assignment

The self-validating nature of this protocol relies on orthogonal confirmation through 2D NMR. While 1D spectra provide the baseline, 2D correlations lock the assignments into place.

  • 1 H- 1 H COSY: Establishes the contiguous H-5/H-6 spin system. However, it cannot position the isolated H-3 proton.

  • 1 H- 13 C HMBC: Deployed to observe long-range 3JCH​ correlations from the C2-methyl protons to C-1 and C-3, unequivocally anchoring the H-3 position. Furthermore, the gem-dimethyl protons correlate strongly to the quaternary C-α and the carboxyl C=O, confirming the integrity of the isobutyric acid sidechain.

Strategy cluster_0 Homonuclear & Heteronuclear Correlations Root Resonance Assignment Strategy COSY 1H-1H COSY (H5-H6 Coupling) Root->COSY HSQC 1H-13C HSQC (C-H Direct Bonds) Root->HSQC HMBC 1H-13C HMBC (Quaternary C1, C2, C4) Root->HMBC F19 19F-13C J-Coupling (C3, C4, C5 Verification) Root->F19 Final Unambiguous Structural Elucidation COSY->Final HSQC->Final HMBC->Final F19->Final

Figure 2: Logical 2D NMR and heteronuclear strategy for complete signal assignment.

References

  • Miller, C., Schildcrout, S., Mettee, H., & Balendiran, G. K. (2022). "Molecular dynamics of fibric acids." European Journal of Chemistry. Available at: [Link]

  • Lv, Z., Wang, Z., Xiao, F., & Jin, G. (2020). "Synthesis and Evaluation of Fenofibric Acid Ester Derivatives." Semantic Scholar. Available at: [Link]

  • Dawson, B. A., et al. (2015). "LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways." AKJournals. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery professionals working with 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (CAS 1234846-59-3).

Structurally, this compound is a phenoxyisobutyric acid derivative. Compounds in this class—such as the active metabolites of fibrate drugs (e.g., fenofibric acid, clofibric acid)—are highly lipophilic and function primarily as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists 1. While this lipophilicity is essential for penetrating cell membranes and binding the hydrophobic pocket of nuclear receptors, it causes severe aqueous solubility issues (BCS Class II behavior). This guide provides field-proven, causality-driven troubleshooting steps to prevent precipitation, assay variability, and false negatives.

Biological & Mechanistic Context

To understand why specific solubilization strategies are necessary, we must first look at the biological target. Phenoxyisobutyric acids regulate lipid metabolism by entering the cell, binding to PPARα, and heterodimerizing with the Retinoid X Receptor (RXR) to initiate gene transcription.

PPAR_Pathway Ligand 2-(4-Fluoro-2-methylphenoxy)- 2-methylpropanoic acid PPAR PPARα (Cytosol/Nucleus) Ligand->PPAR Binds & Activates Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer Forms Complex With RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds Promoters Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Upregulates

Mechanism of action: Phenoxyisobutyric acid derivatives act as PPARα agonists to regulate transcription.

Because the compound must remain freely available in solution to cross the lipid bilayer, any micro-precipitation in your assay buffer will artificially lower the effective concentration, shifting your EC50/IC50 curves.

Formulation Strategy Workflow

Selecting the right solubilization method depends entirely on your assay's tolerance for excipients. Use the decision matrix below to select your protocol.

Solubilization_Workflow Start Compound in DMSO Stock AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based Assay (e.g., Reporter Gene) AssayType->CellBased Biochem Biochemical / Biophysical (e.g., SPR, FRET) AssayType->Biochem BSA Add 0.1-0.5% FA-Free BSA (Carrier Protein) CellBased->BSA CD Use HP-β-CD or Methyl-β-CD (Inclusion Complex) Biochem->CD Dilution Stepwise Aqueous Dilution (Keep DMSO < 0.5%) BSA->Dilution CD->Dilution

Decision matrix for selecting the optimal aqueous solubilization strategy based on assay type.

Quantitative Data: Solubilization Comparison

Solubilization StrategyEst. Max Aqueous ConcentrationPreparation TimeBest Assay CompatibilityKey Limitation
Direct DMSO Dilution < 10 µM< 5 minsLow-concentration biochemicalHigh risk of sudden precipitation
0.2% FA-Free BSA 100 - 300 µM15 minsCell-based reporter assaysMay interfere with optical/fluorescence readouts
HP-β-CD (1:2 ratio) > 1 mM1 - 2 hoursBiophysical (SPR, NMR, ITC)Requires physical complexation and filtration step

Troubleshooting Guides & Protocols

Issue 1: "The compound precipitates immediately when I add my DMSO stock to the assay buffer."

Causality: This is caused by solvent exchange supersaturation. The hydrophobic 4-fluoro-2-methylphenoxy ring cannot form hydrogen bonds with water. When the DMSO diffuses into the aqueous phase, the local concentration of the compound exceeds its intrinsic solubility limit, forcing the hydrophobic rings to aggregate and crystallize. Furthermore, as a propanoic acid derivative (pKa ~4.5), if the buffer pH drops below 5.0, the compound becomes protonated and entirely insoluble.

Solution: Control the pH rigorously and perform a stepwise dilution with temperature control.

Self-Validating Protocol:

  • Ensure your aqueous assay buffer is buffered to pH 7.4 (e.g., using HEPES or Tris). This ensures the carboxylic acid is ionized, maximizing polarity.

  • Warm the buffer to 37°C.

  • Prepare a 10 mM stock in 100% anhydrous DMSO.

  • While vortexing the warmed buffer continuously, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 0.5% (v/v).

  • Validation Step: Before adding to your assay plate, read the absorbance of the solution at 600 nm (OD600) against a buffer blank. A baseline shift (OD600 > 0.05) indicates sub-visible aggregates. If aggregates are present, you must switch to the BSA or Cyclodextrin protocols below.

Issue 2: "I'm getting high variability and false negatives in my cell-based assays."

Causality: Highly lipophilic acids suffer from severe non-specific binding to polystyrene assay plates and cell culture plastics. Even if the compound appears dissolved, the "free" concentration available to the cells is continuously depleting as it sticks to the plastic walls.

Solution: Utilize a carrier protein. In vivo, fibrates and phenoxyisobutyric acids are highly bound (>90%) to serum albumin. Adding Bovine Serum Albumin (BSA) mimics this physiological state. The albumin acts as a thermodynamic sink, binding the hydrophobic phenoxy ring and keeping the compound in solution, while maintaining a dynamic equilibrium that allows it to enter cells 2.

Self-Validating Protocol:

  • Prepare your cell culture media (e.g., DMEM) supplemented with 0.2% to 0.5% (w/v) Fatty-Acid-Free BSA .

    • Critical Note: You must use "Fatty-Acid-Free" BSA. Standard BSA contains endogenous lipids that will occupy the binding pockets, preventing your compound from binding.

  • Warm the BSA-supplemented media to 37°C.

  • Spike your DMSO compound stock into the media while gently swirling.

  • Validation Step: Run a dose-response curve using a known positive control (e.g., Wy-14643 or fenofibric acid) alongside your compound to verify that the BSA concentration is not overly sequestering the ligands and shifting the EC50 beyond the assay's dynamic range.

Issue 3: "I am running a biophysical assay (SPR/NMR) and cannot use BSA. How do I achieve high micromolar concentrations?"

Causality: Biophysical assays require high compound concentrations (often >100 µM) and are highly sensitive to protein interference. You need a non-protein solubilizer that physically shields the hydrophobic moiety from water without altering the compound's chemical structure.

Solution: Formulate an inclusion complex using cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin or Methyl-β-cyclodextrin). The hydrophobic cavity of the cyclodextrin encapsulates the fluorinated phenoxy ring, while its hydroxyl-rich exterior maintains excellent aqueous solubility 34.

Self-Validating Protocol:

  • Prepare a 20% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Add 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid in solid powder form directly to the cyclodextrin solution, aiming for a 1:2 molar ratio (Compound : Cyclodextrin).

  • Sonicate the suspension in a water bath sonicator at room temperature for 30–60 minutes until the solution transitions from cloudy to optically clear.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation Step: Quantify the final dissolved concentration of the filtrate using LC-MS or UV-Vis against a standard curve prepared in 100% methanol. Do not assume 100% encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q: Can I just increase the DMSO concentration in my assay to keep the compound dissolved? A: No. For cell-based assays, DMSO concentrations above 0.5% (v/v) induce cellular toxicity, alter membrane permeability, and can artificially activate stress-response pathways, confounding your data. For biochemical assays, high DMSO can denature the target protein. Always keep final DMSO ≤ 0.5%.

Q: Does the pH of my stock solution matter? A: Yes, critically. Because the compound is a propanoic acid, its solubility is highly pH-dependent. If you are diluting into unbuffered water or a slightly acidic buffer (pH < 6.0), the compound will remain protonated and crash out immediately. Always ensure your final aqueous buffer is maintained at pH 7.2 – 7.4.

Q: How should I store the DMSO stock solutions? A: Store aliquots of the 100% DMSO stock at -20°C in tightly sealed, low-bind amber glass vials. Avoid repeated freeze-thaw cycles, as moisture condensation from the air will introduce water into the DMSO, drastically reducing the compound's solubility over time.

References

  • Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). Fenofibric Acid, an Active Form of Fenofibrate, Increases Apolipoprotein A-I–Mediated High-Density Lipoprotein Biogenesis by Enhancing Transcription of ATP-Binding Cassette Transporter A1 Gene in a Liver X Receptor–Dependent Manner. Retrieved from: [Link]

  • ACS Omega. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. Retrieved from: [Link]

  • MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for poor peak shape encountered during the chromatographic analysis of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid. As a carboxylic acid, this analyte is prone to specific interactions within the HPLC system that can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these common issues.

I. Understanding the Analyte: The Root of the Problem

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is an acidic compound. The primary cause of poor peak shape for such molecules in reversed-phase chromatography is often secondary interactions with the stationary phase.[1] Specifically, the carboxyl group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]

Key Analyte Properties:
  • Acidic Nature: The carboxylic acid moiety is the primary driver of its chromatographic behavior.

  • pKa: The pKa of the analyte is a critical parameter. When the mobile phase pH is close to the pKa, the analyte will exist in both its ionized and unionized forms, which can lead to peak splitting or broadening.[3][4][5]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common peak shape problems in a question-and-answer format, providing step-by-step solutions and the scientific reasoning behind them.

Question: Why is my peak for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid tailing significantly?

Peak tailing is the most frequent issue for acidic analytes and typically manifests as an asymmetrical peak with a drawn-out trailing edge.[6] This is often quantified by a tailing factor greater than 1.[6]

Primary Cause: Secondary Silanol Interactions

Residual silanol groups on the silica stationary phase are acidic and can exist in an ionized state (Si-O⁻).[7] These negatively charged sites can interact with the polar carboxylic acid group of your analyte through a secondary ion-exchange mechanism, causing a portion of the analyte molecules to be more strongly retained and elute later, resulting in a tailing peak.[8]

Solutions:
  • Mobile Phase pH Adjustment:

    • Action: Lower the pH of the mobile phase to a value at least 1.5 to 2 pH units below the pKa of the analyte.[3][9] A pH of around 2.5 to 3.0 is a good starting point.[10]

    • Reasoning: By lowering the pH, the residual silanol groups become protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions.[2][10] This ensures that the primary retention mechanism is the desired hydrophobic interaction with the C18 stationary phase.

    • Recommended Buffers: Use low-pH buffers like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[10][11] Phosphoric acid is also a suitable option for creating a low-pH mobile phase.[12]

  • Increase Buffer Concentration:

    • Action: If a low pH is already in use, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).

    • Reasoning: A higher buffer concentration increases the ionic strength of the mobile phase, which can help to shield the analyte from interacting with the active silanol sites.[8][10]

  • Column Selection:

    • Action: Switch to a modern, high-purity, "Type B" silica column or a column with a base-deactivated or end-capped stationary phase.[2][10]

    • Reasoning: These columns are manufactured to have a lower concentration of accessible, acidic silanol groups, thereby reducing the potential for secondary interactions.[2][13] End-capping involves chemically bonding a small, non-polar group to the residual silanols to make them less active.[7][13]

  • Use of Ion-Pair Reagents:

    • Action: In more persistent cases, consider adding a volatile ion-pair reagent like heptafluorobutyric acid (HFBA) to the mobile phase at a low concentration (e.g., 1-5 mM).

    • Reasoning: Ion-pair reagents contain a hydrophobic portion and an ionic portion. They can pair with the ionized analyte, effectively neutralizing its charge and increasing its hydrophobicity, leading to improved retention and peak shape.

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., 2.5-3.0 with 0.1% Formic Acid) start->ph_adjust check_shape1 Peak Shape Improved? ph_adjust->check_shape1 buffer_inc Increase Buffer Concentration (e.g., to 25-50 mM) check_shape1->buffer_inc No end Symmetrical Peak Achieved check_shape1->end Yes check_shape2 Peak Shape Improved? buffer_inc->check_shape2 column_change Switch to End-Capped or Base-Deactivated Column check_shape2->column_change No check_shape2->end Yes check_shape3 Peak Shape Improved? column_change->check_shape3 ion_pair Consider Ion-Pair Reagent (e.g., HFBA) check_shape3->ion_pair No check_shape3->end Yes further_investigation Investigate Other Causes (e.g., column void, contamination) ion_pair->further_investigation

Caption: A step-by-step workflow for troubleshooting peak tailing.

Question: My peak is broad and not sharp. What could be the cause?

Peak broadening can be caused by a variety of factors, from instrumental setup to chemical interactions.

Potential Causes and Solutions:
  • Extra-Column Volume:

    • Cause: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to band broadening.[14]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[15]

  • Column Overload:

    • Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, often fronting, peaks.[10]

    • Solution: Reduce the injection volume or dilute the sample.[15]

  • Column Void or Contamination:

    • Cause: A void at the head of the column or contamination can disrupt the sample band as it enters the stationary phase.[1]

    • Solution: If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help.[1] If contamination is the issue, a proper column washing procedure should be implemented.[16] Using a guard column can help protect the analytical column from contaminants.[10]

  • Inappropriate Sample Solvent:

    • Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.[15]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: I'm observing a split or shouldered peak. What does this indicate?

Split or shouldered peaks are often a sign that the analyte is present in two different states during the separation.

Primary Cause: Mobile Phase pH Close to Analyte pKa
  • Reasoning: When the mobile phase pH is very close to the pKa of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, the analyte exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[3][4] These two forms will have different retention times, leading to a split or shouldered peak.

  • Solution: As with peak tailing, adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[4][9] This will ensure that the analyte is in a single, stable ionic state throughout the separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a robust HPLC method for this compound?

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile or Methanol.

  • Gradient: A good starting point is a linear gradient from 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at an appropriate wavelength (e.g., determined by a UV scan of the analyte).

Q2: Can I use a different organic modifier besides acetonitrile?

Yes, methanol can also be used. The choice between acetonitrile and methanol can influence selectivity. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and can lead to shorter retention times. It's advisable to test both to determine which provides the better overall separation and peak shape for your specific sample matrix.

Q3: How often should I prepare my mobile phase?

It is recommended to prepare fresh mobile phase daily. Over time, the pH of buffered mobile phases can change due to the absorption of atmospheric CO2, and microbial growth can occur.

Q4: Can my sample preparation affect peak shape?

Absolutely. Ensure your sample is fully dissolved and filtered through a 0.45 µm or 0.22 µm filter to remove any particulates that could clog the column.[17] Also, be mindful of the sample solvent as discussed in the peak broadening section.[15]

Q5: What if I see poor peak shape for all compounds in my chromatogram, not just the target analyte?

If all peaks are showing distortion, the problem is likely systemic rather than a specific chemical interaction.[6] In this case, investigate potential issues with the HPLC system itself, such as:

  • A leak in the system.

  • A problem with the pump or injector.

  • A significant void at the head of the column.[6]

  • Clogged frits.[1]

IV. Data Summary and Experimental Protocols

Table 1: Recommended Mobile Phase Compositions for Peak Shape Improvement
Problem Aqueous Phase (A) Organic Phase (B) Rationale
Peak Tailing0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile/MethanolSuppresses silanol ionization.[2][10]
25 mM Potassium Phosphate, pH 2.5Acetonitrile/MethanolProvides strong buffering capacity at low pH.
Peak Splitting0.1% TFA in Water0.1% TFA in Acetonitrile/MethanolEnsures analyte is in a single ionic form.[11]
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • Carefully add 1 mL of high-purity formic acid to the water.

  • Mix thoroughly.

  • Degas the solution for 15-20 minutes using an ultrasonic bath or an inline degasser.

  • Repeat steps 1-4 for the organic phase (acetonitrile or methanol).

  • Label the reservoirs clearly.

Protocol 2: Column Flushing and Equilibration
  • Disconnect the column from the detector.

  • Flush the column with 100% organic phase (e.g., acetonitrile) at a low flow rate (0.5 mL/min) for 20-30 column volumes to remove strongly retained contaminants.

  • Gradually introduce the initial mobile phase composition (e.g., 90% A: 10% B) and equilibrate the column for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Reconnect the column to the detector.

V. Logical Relationships Diagram

cluster_analyte Analyte Properties cluster_column Stationary Phase Interactions cluster_problem Peak Shape Problems cluster_solution Solutions Analyte 2-(4-Fluoro-2-methylphenoxy) -2-methylpropanoic acid Carboxyl Carboxylic Acid Group (pKa dependent) Analyte->Carboxyl Tailing Peak Tailing Carboxyl->Tailing interacts with Splitting Peak Splitting/Shouldering Carboxyl->Splitting exists in two forms if pH ≈ pKa Silanol Residual Silanol Groups (Si-OH) IonizedSilanol Ionized Silanols (Si-O⁻) at higher pH Silanol->IonizedSilanol IonizedSilanol->Tailing causes C18 Primary Retention (Hydrophobic Interaction) C18->Analyte desired interaction LowPH Low Mobile Phase pH (suppresses silanol ionization) LowPH->Silanol protonates EndCap End-Capped Column (reduces active sites) EndCap->Silanol blocks

Caption: Interplay of analyte properties, stationary phase, and solutions.

VI. References

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Retrieved from

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from

  • The Theory of HPLC Column Chemistry. Retrieved from

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved from

  • The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved from

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Retrieved from

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). Retrieved from

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. (2020, March 18). Retrieved from

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Retrieved from

  • Peak Tailing in HPLC - Element Lab Solutions. Retrieved from

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corporation. (2025, November 30). Retrieved from

  • Development and Validation of Stability-Indicating Reverse Phase- High Performance Liquid Chromatography Method for Simultaneous - Impactfactor. (2020, April 23). Retrieved from

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from

  • Developing HPLC Methods - Sigma-Aldrich. Retrieved from

  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. (2026, March 21). Retrieved from _

  • HPLC Troubleshooting Guide. Retrieved from

  • Affinity Chromatography Troubleshooting - Sigma-Aldrich. Retrieved from

  • Notes on Troubleshooting LC/MS Contamination. Retrieved from

  • HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. (2025, August 15). Retrieved from

  • Development and Validation of Reverse Phase High Pressure Liquid Chromatography for the Estimation of Mefenamic Acid in Meftal 250 Tablet - Research Journal of Pharmacy and Technology. (2024, January 8). Retrieved from

  • Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid | Request PDF - ResearchGate. (2025, August 5). Retrieved from

Sources

Reducing matrix effects in LC-MS analysis of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS/MS bioanalysis of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid .

As an application scientist, I have designed this guide to move beyond superficial troubleshooting. We will dissect the physicochemical causality behind signal fluctuations and establish self-validating workflows to ensure absolute quantitative rigor.

Core FAQ: Understanding the Analyte and the Matrix Effect

Q: Why does 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid suffer from severe signal suppression in plasma/serum matrices? A: This compound is a fluorinated phenoxyisobutyric acid derivative (a fibrate analog). Due to its carboxylic acid moiety (pKa ~4.5), it is optimally analyzed in negative electrospray ionization (ESI-) mode to form the [M-H]- precursor ion[1]. However, ESI is highly susceptible to ion suppression[2].

When extracting from biological fluids using simple Protein Precipitation (PPT), endogenous phospholipids (such as lysophosphatidylcholines) remain in the extract[3]. These highly surface-active molecules co-elute with lipophilic analytes. In the ESI source, phospholipids aggressively compete for space on the surface of the charged droplets and increase the surface tension of the droplet[3]. This physically inhibits the deprotonated analyte from transitioning into the gas phase, resulting in a catastrophic loss of MS signal[4].

Q: How can I definitively prove that my sensitivity loss is due to matrix effects and not poor extraction recovery? A: You must decouple extraction efficiency from ionization efficiency using the "Post-Extraction Spiking" method pioneered by Matuszewski et al.[5]. This is a self-validating mathematical system that isolates the exact source of signal loss by comparing three distinct sample sets (Neat, Post-extraction, and Pre-extraction)[6].

Troubleshooting Guide: Step-by-Step Mitigation Strategies

Strategy 1: Advanced Sample Preparation (The First Line of Defense)

If you are currently using Protein Precipitation (PPT), you are injecting >90% of the matrix phospholipids directly onto your column[4].

  • The Fix: Switch to Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) .

  • The Causality: Because your analyte is an acid, it will be negatively charged at a neutral or high pH. A MAX sorbent captures the analyte via strong electrostatic interactions. You can then use a strong organic wash (e.g., 100% methanol) to aggressively strip away neutral lipids and zwitterionic phospholipids while the analyte remains locked to the sorbent. Finally, eluting with an acidic organic solvent (e.g., 2% formic acid in methanol) neutralizes the analyte, releasing it from the column[7].

Strategy 2: Chromatographic Space Optimization

If sample prep cannot be changed due to budget or throughput constraints, you must chromatographically resolve the analyte from the matrix suppression zone.

  • The Fix: Extend the column washing phase and use a shallower gradient.

  • The Causality: Phospholipids typically elute late in reversed-phase chromatography (high organic %). If your gradient is too steep, the phospholipids from Injection 1 may "wrap around" and co-elute with the analyte in Injection 2. By implementing a post-elution column flush (e.g., 95% Acetonitrile/Isopropanol for 1.5 minutes) and monitoring the m/z 184 (positive mode) or m/z 153 (negative mode) transitions, you can map the phospholipid elution zone and ensure your analyte elutes in a "matrix-free" window[8].

Strategy 3: Ionization and Internal Standard Compensation
  • The Fix: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) and consider Atmospheric Pressure Chemical Ionization (APCI).

  • The Causality: A 13C- or Deuterium-labeled analog of your analyte will co-elute perfectly. While it will still experience the exact same ion suppression, the ratio of Analyte/IS will remain constant, self-correcting the quantitative result[2]. Furthermore, if ESI suppression is insurmountable, switching to APCI can help. APCI relies on gas-phase ion-molecule reactions rather than droplet desolvation, making it fundamentally more resistant to matrix effects[3].

Quantitative Data Presentation

Table 1: Impact of Sample Preparation on Matrix Factor and Recovery Data represents typical baseline performance for phenoxyisobutyric acid derivatives in human plasma.

Extraction MethodMatrix Factor (MF)*Extraction Recovery (RE)Phospholipid Removal
Protein Precipitation (Acetonitrile)0.45 (Severe Suppression)95%< 10%
Liquid-Liquid Extraction (MTBE)0.82 (Mild Suppression)75%~ 80%
Phospholipid Removal Plates (HybridSPE)0.95 (Negligible)88%> 95%
Mixed-Mode Anion Exchange (MAX-SPE)0.98 (Negligible)92%> 98%

*MF = 1.0 indicates zero matrix effect. MF < 1.0 indicates suppression.

Table 2: Optimized LC Gradient for Phospholipid Clearance (Column: C18, 50 x 2.1 mm, 1.7 µm; Mobile Phase A: 10mM Ammonium Acetate; Mobile Phase B: Acetonitrile)

Time (min)% Mobile Phase BFlow Rate (mL/min)Purpose
0.0010%0.4Initial focus, analyte retention
0.5010%0.4Desalting
2.5060%0.4Analyte elution window
2.6098%0.6Aggressive Phospholipid Flush
4.0098%0.6Hold flush to prevent wrap-around
4.1010%0.4Re-equilibration

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Matuszewski Method)

This self-validating protocol mathematically isolates matrix effects from extraction loss[5].

  • Prepare Set 1 (Neat): Spike the analyte and SIL-IS into the mobile phase at the Low, Mid, and High QC concentrations.

  • Prepare Set 2 (Post-Extraction): Extract 6 different lots of blank plasma using your chosen method. Spike the analyte and SIL-IS into the final extracted solvent at the same QC concentrations.

  • Prepare Set 3 (Pre-Extraction): Spike the analyte and SIL-IS into the 6 lots of blank plasma before extraction. Extract normally.

  • Analyze & Calculate:

    • Matrix Factor (MF) = Peak Area (Set 2) / Peak Area (Set 1).

    • Recovery (RE) = Peak Area (Set 3) / Peak Area (Set 2).

    • Validation Check: If MF is < 0.85, your sample prep is insufficient. If RE is < 70%, your extraction chemistry needs optimization.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE Workflow
  • Conditioning: Pass 1 mL Methanol, then 1 mL Water through the MAX cartridge.

  • Loading: Dilute 100 µL plasma with 100 µL 2% Ammonium Hydroxide (forces the analyte into its fully deprotonated, anionic state). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Ammonium Hydroxide in water (removes salts and polar interferences).

  • Wash 2 (Organic): Pass 1 mL 100% Methanol (removes neutral lipids and zwitterionic phospholipids). Self-validation: Analyze this fraction; no analyte should be present.

  • Elution: Pass 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the analyte's carboxylic group, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Visualizations

G A Co-eluting Matrix (Phospholipids) B ESI Droplet Surface Competition A->B Saturates surface C Analyte Deprotonation Inhibited B->C Prevents [M-H]- D Signal Suppression (Low Peak Area) C->D Reduced MS response

Mechanism of ESI- ion suppression by co-eluting matrix components.

G S1 Set 1: Neat Standard (Analyte in Solvent) Calc1 Matrix Factor (MF) = Area(Set 2) / Area(Set 1) S1->Calc1 S2 Set 2: Post-Extraction Spike (Analyte in Blank Matrix) S2->Calc1 Calc2 Recovery (RE) = Area(Set 3) / Area(Set 2) S2->Calc2 S3 Set 3: Pre-Extraction Spike (Analyte in Matrix -> Extracted) S3->Calc2

Quantitative assessment of Matrix Effect and Recovery (Matuszewski method).

References

  • LC-MS analysis and environmental risk of lipid regulators. Universidad de Almería (UAL). Available at: [Link]

  • Selective determination of acidic pharmaceuticals in wastewater using molecularly imprinted solid-phase extraction. PubMed / NIH. Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. Available at: [Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed / NIH. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using HybridSPE. Semantic Scholar. Available at:[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC / NIH. Available at:[Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cytotoxicity of Phenoxyacetic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diverse Biological Activities of Phenoxyacetic Acids

Phenoxyacetic acids are a versatile class of organic compounds, initially gaining prominence as selective herbicides for controlling broadleaf weeds.[1][2][3] Their mechanism of action in plants often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death.[1][4][5] Beyond their agricultural applications, derivatives of this chemical scaffold have been investigated for a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6]

This guide focuses on the comparative cytotoxicity of these compounds, with a particular interest in 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid and its structural relatives. Understanding the relationship between their chemical structure and cytotoxic potential is crucial for both assessing the toxicological risk of existing herbicides and for guiding the development of new therapeutic agents. The cytotoxicity of phenoxyacetic acid derivatives can vary significantly based on substitutions on the aromatic ring and modifications to the carboxylic acid side chain.[7][8][9] This variability underscores the importance of detailed comparative studies.

This document provides an in-depth analysis of their cytotoxic effects on various cell lines, summarizes key quantitative data, outlines a standard protocol for cytotoxicity assessment, and explores the underlying molecular mechanisms of action.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process, such as cell growth, by 50%. The IC50 values for phenoxyacetic acid derivatives are highly dependent on the specific chemical structure and the cell line being tested.[7] The following table summarizes representative IC50 values for several phenoxyacetic acid derivatives against various cancer cell lines, providing a snapshot of their relative potencies.

Derivative Name/IdentifierCell LineIC50Reference CompoundIC50 (Reference)
Phenoxyacetamide Derivative (I)HepG2 (Liver Cancer)1.43 µM[10]5-Fluorouracil5.32 µM[10]
Phenoxyacetamide Derivative (I)MCF-7 (Breast Cancer)7.43 µM[7]--
Phenoxyacetamide Derivative (II)HepG2 (Liver Cancer)6.52 µM[10]5-Fluorouracil5.32 µM[10]
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 µg/mL[6]Cisplatin0.236 µg/mL[6]
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)0.6 µM[7]Doxorubicin0.38 µM[7]
2,4-Dichlorophenoxyacetic acid (2,4-D)HEp-2 (Laryngeal Carcinoma)Time and dose-dependent[11]--
MCPAMCF-7 (Breast Cancer)Dose-dependent increase in viability[12]--

Note: The cytotoxic effects can be complex. For instance, while many derivatives show dose-dependent toxicity, some, like MCPA in certain studies, have been observed to increase cell viability at specific concentrations.[12]

Structure-Toxicity Relationship: How Chemical Modifications Influence Cytotoxicity

The biological activity of phenoxyacetic acids is intrinsically linked to their molecular structure.[9][13] Substitutions on the aromatic ring, in particular, play a critical role in determining their cytotoxic and mutagenic potential.

Studies on chlorinated derivatives have shown that the presence and position of chlorine atoms are key determinants of toxicity. For example, cytotoxicity and mutagenicity are significantly induced by chlorine atoms at the 2 and/or 4 positions of the benzene ring.[8] Conversely, the introduction of a third chlorine atom at the 5-position, as in 2,4,5-trichlorophenoxyacetic acid, has been found to abolish the mutagenic effect, although it preserves general toxicity.[8] This highlights a nuanced structure-toxicity relationship where specific substitutions can selectively modulate different aspects of the compound's biological impact.

The diagram below illustrates the core structure of phenoxyacetic acid and highlights the substitution patterns of the subject compound, 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, and its well-studied relatives, 2,4-D and MCPA.

Fig 1. Chemical structures and substitutions.

Mechanisms of Cytotoxicity: Induction of Apoptosis and Oxidative Stress

The cytotoxic effects of phenoxyacetic acid derivatives are not merely due to non-specific cell damage; they often involve the activation of specific cellular pathways leading to programmed cell death, or apoptosis.[2][11][14] A common mechanism involves the disruption of mitochondrial function.[14]

Several studies have demonstrated that compounds like 2,4-D can induce apoptosis by directly affecting mitochondria, leading to the disruption of the mitochondrial transmembrane potential.[14] This event is a critical step in the intrinsic apoptotic pathway, triggering the release of cytochrome c and the subsequent activation of caspase cascades, particularly caspase-9 and caspase-3.[14][15] Caspases are a family of protease enzymes that execute the apoptotic process by cleaving key cellular proteins.[15]

Furthermore, an overdose of certain phenoxyacetic acids can act as a pro-oxidant, inducing harmful levels of reactive oxygen species (ROS).[4][16] This failure of the cell's detoxifying mechanisms leads to oxidative stress, which can cause damage to cellular components, including DNA fragmentation, ultimately culminating in cell death.[4][16]

G PAA Phenoxyacetic Acid Derivative Mito Mitochondria PAA->Mito Direct Effect ROS ↑ Reactive Oxygen Species (ROS) PAA->ROS Pro-oxidant Effect MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ROS->Mito Damages OxidativeStress Oxidative Stress (DNA Damage, etc.) ROS->OxidativeStress CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis OxidativeStress->Apoptosis

Fig 2. Phenoxyacetic acid-induced apoptosis pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

To provide reliable and reproducible data, a standardized methodology is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[2][7][17] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial reductase enzymes.[7][17] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Rationale: To ensure consistent results, it is critical to start with a healthy, logarithmically growing cell population.

    • Protocol: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation and Treatment:

    • Rationale: Accurate and serial dilutions are necessary to determine a dose-response curve and calculate the IC50 value. A low solvent concentration is crucial to avoid vehicle-induced toxicity.

    • Protocol: Prepare a concentrated stock solution of the test compound (e.g., 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid) in a suitable solvent like dimethyl sulfoxide (DMSO).[7] Perform serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.[7] Replace the overnight culture medium with the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation:

    • Rationale: The incubation period must be sufficient for the compound to exert its cytotoxic effects, which can vary between compounds and cell lines.

    • Protocol: Incubate the plates for a defined period, typically 24, 48, or 72 hours, depending on the experimental design.[2][7]

  • MTT Addition and Formazan Formation:

    • Rationale: This step directly measures the metabolic activity of the cells, which serves as a proxy for viability.

    • Protocol: After incubation, remove the compound-containing medium. Add a fresh solution of MTT (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Rationale: The formazan crystals must be dissolved to allow for accurate spectrophotometric measurement.

    • Protocol: Carefully remove the MTT solution. Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[2] Gently shake the plate to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Rationale: This final step converts raw absorbance data into meaningful cytotoxicity metrics.

    • Protocol: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve. The IC50 value is then determined from this curve using appropriate software.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of Test Compound C 3. Treat Cells with Compound (24-72h Incubation) B->C D 4. Add MTT Reagent (2-4h Incubation) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

Fig 3. Experimental workflow for the MTT assay.

Conclusion and Future Directions

The cytotoxicity of phenoxyacetic acids is a complex interplay of chemical structure and cellular context. While compounds like 2,4-D and various derivatives have demonstrated significant cytotoxic and pro-apoptotic effects, the precise activity of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid requires further direct investigation. The structure-activity relationships observed within this class, particularly the influence of ring substitutions, provide a valuable framework for predicting the potential bioactivity of novel derivatives.

Future research should focus on direct, side-by-side comparisons of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid with its chlorinated and non-fluorinated analogs across a panel of both cancerous and normal cell lines. Such studies would provide a clearer understanding of how fluorine and methyl substitutions modulate cytotoxicity. Additionally, exploring the role of metabolic bioactivation, which can significantly impact the toxicity of related compounds, will be crucial for a comprehensive risk and therapeutic assessment.[18][19] The methodologies and mechanistic insights presented in this guide offer a solid foundation for these future investigations.

References

  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Taylor & Francis Online. [Link]

  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. National Center for Biotechnology Information. [Link]

  • 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect. International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. National Center for Biotechnology Information. [Link]

  • Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]

  • Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid. PubMed. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Aquatic herbicides and herbicide contaminants: In vitro cytotoxicity and cell-cycle analysis. PubMed. [Link]

  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Taylor & Francis Online. [Link]

  • MCPA (2-methyl-4-chlorophenoxyacetic acid) and sulfosulfuron – pesticides with potential endocrine disrupting compound. DESWATER. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • MCPA 247. Food and Agriculture Organization of the United Nations. [Link]

  • In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. National Center for Biotechnology Information. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PubMed. [Link]

  • Chronic dietary toxicity and oncogenicity evaluation of MCPA (4-chloro-2-methylphenoxyacetic acid) in rodents. PubMed. [Link]

  • Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

  • MCPA. EXTOXNET. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • 4-Chloro-2-Methyl-Phenoxy Acetic Acid-Induced Liver Injury: A Case Report. National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxic Effect of Glyphosate Mixture Containing Surfactants. National Center for Biotechnology Information. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Taylor & Francis Online. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. National Center for Biotechnology Information. [Link]

  • Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. ResearchGate. [Link]

  • Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. PubMed. [Link]

  • Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. ResearchGate. [Link]

  • 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae. National Center for Biotechnology Information. [Link]

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Inter-Laboratory Validation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid Pharmacokinetic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted lipid-modulating therapeutics relies heavily on precise pharmacokinetic (PK) profiling. 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (CAS 1234846-59-3)[1] is a highly specific fluorinated fibric acid derivative. Like other fibrates, it acts as a peroxisome proliferator-activated receptor alpha (PPARα) modulator. As this compound progresses through multi-center preclinical and clinical evaluations, establishing a robust, easily transferable bioanalytical assay is paramount.

This guide provides a comprehensive framework for the inter-laboratory validation (ILV) of PK assays for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—focusing instead on the causality behind analytical choices and ensuring that the methodologies described form a self-validating system compliant with the latest [2] and[3] bioanalytical guidelines.

Mechanistic Context: The Rationale for High-Sensitivity Assays

Fibric acid derivatives exert their pharmacological effects intracellularly. The active moiety, 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, must cross the cell membrane to bind PPARα in the cytosol/nucleus, initiating heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating genes involved in lipid metabolism (e.g., ApoA-I, CPT1).

Because the drug's efficacy is tightly correlated with its unbound intracellular concentration, the PK assay must be highly sensitive (low ng/mL to pg/mL range) to accurately capture the terminal elimination phase and tissue distribution profiles.

PPAR_Pathway Compound 2-(4-Fluoro-2-methylphenoxy)- 2-methylpropanoic acid PPARa PPARα Receptor (Cytosol/Nucleus) Compound->PPARa Agonist Binding RXR RXR Heterodimerization PPARa->RXR Activation PPRE PPRE Binding (DNA) RXR->PPRE Translocation GeneExpr Lipid Metabolism Gene Expression PPRE->GeneExpr Transcription

Fig 1. Mechanism of action: PPARα activation by 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid.

Comparative Analysis of Analytical Platforms

When selecting a platform for inter-laboratory PK validation, one must balance sensitivity, throughput, and cross-site reproducibility. Below is an objective comparison of the three primary methodologies considered for fibric acid derivatives.

ParameterLC-MS/MS (Gold Standard)HPLC-UVImmunoassay (ELISA)
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL50 – 100 ng/mL5 – 10 ng/mL
Selectivity Excellent: Mass-to-charge (m/z) transitions eliminate matrix interference.Poor: Vulnerable to co-eluting endogenous lipids.Moderate: Risk of cross-reactivity with structurally similar metabolites.
Dynamic Range 3 to 4 logs (e.g., 1 - 10,000 ng/mL)2 logs1 to 2 logs (requires extensive sample dilution).
Inter-Lab Transferability High: Standardized transitions and SIL-IS correction[3].Moderate: Sensitive to column aging and minor pump variations.Low: Highly dependent on antibody lot-to-lot variability.
Cost per Sample High initial CAPEX, low consumable cost.Low CAPEX, low consumable cost.Low CAPEX, high consumable cost (kits).

Causality of Platform Selection: We mandate LC-MS/MS for the inter-laboratory validation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid. The presence of the fluorine atom provides a highly stable and distinct fragmentation pattern in negative electrospray ionization (ESI-), making tandem mass spectrometry vastly superior to HPLC-UV in mitigating matrix effects from lipid-rich plasma[4].

Inter-Laboratory Validation (ILV) Framework

A method is only as good as its performance in a secondary laboratory. To prevent "Originator Lab Bias," the validation must follow a strict, self-validating framework governed by the [5].

ILV_Workflow S1 Stage 1: Method Development & Optimization (Originator Lab) S2 Stage 2: Method Transfer & SIL-IS Distribution S1->S2 SOP Hand-off S3 Stage 3: Multi-Site Cross-Validation (Labs A, B, C) S2->S3 Blinded QC Samples P1 Accuracy & Precision (±15% Bias/CV) S3->P1 P2 Matrix Effect Assessment (IS-Normalized MF CV ≤ 15%) S3->P2 P3 Dilution Integrity & Stability Testing S3->P3 S4 Stage 4: Data Harmonization (ICH M10 Criteria) P1->S4 P2->S4 P3->S4

Fig 2. Inter-laboratory validation workflow for pharmacokinetic assays following ICH M10 guidelines.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system. Every step includes an internal control mechanism to ensure that if a failure occurs (e.g., extraction loss, ion suppression), the system flags it immediately rather than generating falsely elevated or depressed PK data.

Reagents and Internal Standard Selection
  • Analyte: 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid.

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid-d6).

  • Causality: Why a SIL-IS? According to FDA guidelines[3], analog internal standards cannot perfectly mimic the extraction recovery and ionization efficiency of the target analyte. A deuterated SIL-IS co-elutes exactly with the analyte. If matrix components suppress the ionization of the target drug by 40%, the SIL-IS is suppressed by exactly 40%, keeping the Analyte/IS peak area ratio perfectly stable.

Sample Preparation: Solid Phase Extraction (SPE)

Why SPE over Protein Precipitation (PPT)? While PPT is faster, it leaves residual phospholipids in the supernatant. These phospholipids accumulate on the analytical column and elute unpredictably, causing severe ion suppression in the ESI source and failing the ICH M10 Matrix Factor (MF) criteria[2].

  • Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • Spike: Add 10 µL of SIL-IS working solution (100 ng/mL). Self-Validation Check: The IS must be added before any extraction steps to account for volumetric losses.

  • Acidify: Add 100 µL of 2% Formic Acid in water. Causality: The target compound is an acid (pKa ~4.0). Acidifying the plasma ensures the carboxylic acid is protonated (neutral), allowing it to bind strongly to the hydrophobic SPE sorbent.

  • Load & Wash: Load onto an HLB (Hydrophilic-Lipophilic Balance) 96-well SPE plate. Wash with 5% Methanol in water to remove salts and polar endogenous proteins.

  • Elute: Elute with 2 x 50 µL of 100% Acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Chromatographic and Mass Spectrometric Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particles ensure sharp peaks, maximizing the signal-to-noise ratio).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes.

  • Detection: Negative Electrospray Ionization (ESI-). Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 211.1 → m/z 125.0 (Loss of the isobutyric acid moiety).

    • SIL-IS Transition: m/z 217.1 → m/z 125.0.

System Suitability and Dilution Integrity

Before running study samples, the system must validate itself:

  • System Suitability Test (SST): Inject a low-QC sample 6 times. The Coefficient of Variation (CV) for the retention time must be <2%, and peak area CV <5%.

  • Dilution Integrity: For PK samples exceeding the Upper Limit of Quantification (ULOQ), dilution Quality Control (DQC) samples must be validated to ensure that diluting the matrix does not alter the recovery. FDA guidelines mandate that at least two out of three DQC results must fall within ±15% bias[6].

Cross-Lab Data Harmonization & Acceptance Criteria

To declare the assay "validated" across multiple laboratories, the data must universally meet the harmonized ICH M10 and FDA acceptance criteria[7]. Below is a representative data summary from a three-site validation study of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid.

Validation ParameterICH M10 / FDA Acceptance CriteriaLab 1 (Originator)Lab 2 (Transfer)Lab 3 (Transfer)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8%4.1% - 7.5%3.9% - 8.1%
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-2.1% to +4.5%-4.8% to +6.2%-3.5% to +5.9%
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots4.2%5.8%6.1%
Incurred Sample Reanalysis 67% of repeats within ±20%92% pass88% pass90% pass

References

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2024). Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Retrieved from[Link]

  • AA Blocks. (2025). 1234846-59-3 | 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid. Retrieved from[Link]

Sources

Stability Showdown: A Comparative Analysis of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic Acid Against Fenofibrate, a Standard Reference Material

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is paramount. This guide provides an in-depth comparative stability analysis of the novel compound 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid against Fenofibrate, a well-established Standard Reference Material (SRM). As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the scientific rationale behind the experimental design, ensuring the generation of robust and reliable stability data.

Introduction: The Critical Role of Stability in Pharmaceutical Sciences

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1] Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is fundamental for developing stable formulations, selecting appropriate packaging, and establishing storage conditions and re-test periods.[1]

For novel compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, a thorough understanding of its degradation pathways is essential. By benchmarking its stability against a well-characterized SRM like Fenofibrate, a structurally related fibrate, we can gain valuable insights into its potential liabilities and develop appropriate control strategies.

Compound Profiles

Investigational Compound: 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
  • Chemical Name: 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

  • CAS Number: 1234846-59-3[3]

  • Molecular Formula: C11H13FO3[3]

  • Molecular Weight: 212.22 g/mol [3]

  • Structure:

/ c1ccc(F)cc1C


  • Rationale for Investigation: As a fluorinated analogue of other phenoxyisobutyric acid derivatives, this compound is of interest for its potential pharmacological activities. The presence of the fluorine atom and an additional methyl group on the phenoxy ring may influence its metabolic stability and physicochemical properties.

Standard Reference Material: Fenofibrate
  • Chemical Name: Propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

  • CAS Number: 49562-28-9[4][5]

  • Molecular Formula: C20H21ClO4[4][5]

  • Molecular Weight: 360.83 g/mol [4][5]

  • Structure:

/ c1ccc(C(=O)c2ccc(Cl)cc2)cc1 ```

  • Justification as a Reference Standard: Fenofibrate is a widely used lipid-lowering agent belonging to the fibrate class.[6] Its stability profile has been extensively studied, and it is available as a United States Pharmacopeia (USP) Reference Standard, making it an ideal comparator for this study.[7][8]

Experimental Design: A Head-to-Head Stability Challenge

To comprehensively evaluate the stability of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, a series of forced degradation studies will be conducted in parallel with Fenofibrate. These studies, guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, are designed to accelerate the degradation process and identify potential degradation products.[1][9]

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative stability assessment.

G cluster_0 Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis cluster_3 Data Evaluation P1 Weigh and dissolve Test Compound & SRM P2 Prepare stock solutions in suitable solvent P1->P2 S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) P2->S1 Expose to Stress S2 Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) P2->S2 Expose to Stress S3 Oxidative Degradation (e.g., 3% H2O2, RT) P2->S3 Expose to Stress S4 Thermal Degradation (e.g., 80°C, solid state) P2->S4 Expose to Stress S5 Photolytic Degradation (ICH Q1B guidelines) P2->S5 Expose to Stress A1 RP-HPLC-UV Analysis S1->A1 Analyze Samples S2->A1 Analyze Samples S3->A1 Analyze Samples S4->A1 Analyze Samples S5->A1 Analyze Samples A2 Peak Purity Assessment A1->A2 A3 Identification of Degradation Products (LC-MS) A1->A3 D1 Compare % Degradation A2->D1 A3->D1 D2 Characterize Degradation Profiles D1->D2 D3 Propose Degradation Pathways D2->D3

Caption: Workflow for Comparative Stability Testing.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples (unstressed) and ensuring the analytical method is stability-indicating.

Protocol 1: Forced Degradation Studies

  • Preparation of Stock Solutions:

    • Accurately weigh 10 mg of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid and 10 mg of Fenofibrate USP Reference Standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to obtain stock solutions of 1 mg/mL. The choice of solvent is critical to ensure complete dissolution without causing degradation.

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solutions at 60°C for 24 hours. The elevated temperature accelerates the hydrolytic process.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. Neutralization is crucial to stop the reaction before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 3% H2O2.

    • Store the solutions at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Accurately weigh approximately 10 mg of each compound in the solid state into separate glass vials.

    • Place the vials in a calibrated oven at 80°C for 7 days.

    • At the end of the study, dissolve the samples in the solvent used for the stock solution and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solutions (in quartz cuvettes) and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for separating the parent drug from its degradation products. The following method is a starting point and may require optimization.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. The acidic mobile phase helps in obtaining sharp peaks for acidic analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 286 nm for Fenofibrate, to be determined for the test compound via UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for the quantification of both the parent compound and its major degradation products.

Anticipated Results and Data Presentation

The stability of each compound will be assessed by the percentage of degradation, calculated from the decrease in the peak area of the parent compound in the stressed samples compared to the unstressed control.

Comparative Stability Data

The results will be summarized in a clear and concise table for easy comparison.

Stress Condition2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (% Degradation)Fenofibrate (% Degradation)Major Degradation Products (Test Compound)Major Degradation Products (Fenofibrate)
Acid Hydrolysis Hypothetical DataHypothetical DataPotential cleavage of the ether linkage.Fenofibric acid
Alkaline Hydrolysis Hypothetical DataHypothetical DataPotential cleavage of the ether linkage.Fenofibric acid
Oxidative Degradation Hypothetical DataHypothetical DataPotential hydroxylation of the aromatic ring.Oxidized derivatives
Thermal Degradation Hypothetical DataHypothetical DataMinimal degradation expected if stable.Minimal degradation expected if stable.
Photolytic Degradation Hypothetical DataHypothetical DataPotential C-F bond cleavage, formation of fluoride ions.Photodegradation products
Proposed Degradation Pathways

Based on the identified degradation products from LC-MS analysis, degradation pathways can be proposed.

G cluster_0 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid cluster_1 Degradation Products Parent Parent Compound DP1 4-Fluoro-2-methylphenol (from ether hydrolysis) Parent->DP1 Acid/Base Hydrolysis DP2 2-Hydroxy-2-methylpropanoic acid (from ether hydrolysis) Parent->DP2 Acid/Base Hydrolysis DP3 Hydroxylated Parent (from oxidation) Parent->DP3 Oxidation DP4 Defluorinated Product (from photolysis) Parent->DP4 Photolysis

Caption: Proposed Degradation Pathways for the Test Compound.

Discussion and Conclusion

This comparative guide outlines a systematic approach to evaluate the stability of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid against the well-characterized SRM, Fenofibrate. The rationale for selecting Fenofibrate lies in its structural similarity and its status as a compendial standard.

The forced degradation studies are designed to provide a "worst-case" scenario, revealing the intrinsic stability of the molecule and its likely degradation pathways. The presence of the electron-withdrawing fluorine atom on the phenyl ring of the test compound may influence the susceptibility of the ether linkage to hydrolysis compared to Fenofibrate, which has a chlorine atom on a different ring. Photolytic degradation studies are particularly important for fluorinated compounds, as C-F bond cleavage can be a significant degradation pathway.[10]

The data generated from these studies will be invaluable for:

  • Lead Optimization: Identifying and mitigating stability liabilities early in the drug discovery process.

  • Formulation Development: Designing stable dosage forms by avoiding excipients and conditions that promote degradation.

  • Analytical Method Development: Ensuring that the analytical methods used for quality control are stability-indicating.

  • Regulatory Submissions: Providing a comprehensive stability data package to regulatory authorities.

By adhering to the principles of scientific integrity and following well-established guidelines, this comparative stability study will provide a robust foundation for the future development of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid.

References

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Pharmaffiliates. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • National Institute of Standards and Technology. Fenofibrate. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • AA Blocks. 1234846-59-3 | 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid. [Link]

  • Singh, S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 53-58. [Link]

  • Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343. [Link]

  • USP-NF. (2016). Fenofibrate Tablets. [Link]

  • U.S. Food and Drug Administration. (2007). Chemistry Review(s) - accessdata.fda.gov. [Link]

  • European Medicines Agency. (2013). Cholib, INN-fenofibrate-simvastatin. [Link]

  • USP-NF. (2013). Fenofibrate Tablets. [Link]

  • Taylor & Francis Online. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. [Link]

  • Toth, P. P. (2014). Fibrates are an essential part of modern anti-dyslipidemic arsenal: spotlight on atherogenic dyslipidemia and residual risk reduction. Cardiovascular Diabetology, 13(1), 1-11. [Link]

Sources

Safety Operating Guide

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting on the lifecycle management of fluorinated pharmaceutical intermediates, I frequently guide drug development teams through the complex logistical and safety requirements of chemical disposal.

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid (CAS 1234846-59-3) is a highly valuable building block, structurally related to the fibrate class of PPAR agonists used in metabolic disease research. However, its unique structural features—a robust fluoroaromatic ring coupled with a reactive carboxylic acid moiety—demand stringent, scientifically grounded disposal protocols. Improper disposal not only violates [1] regulations but also risks the release of persistent fluorinated byproducts into the environment.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and destruction of this compound.

Physicochemical Hazard Profile & Causality

To understand how to dispose of this chemical, we must first understand why specific methods are required:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond in the fluoroaromatic ring is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard biological degradation or low-temperature combustion fails to break this bond. Therefore, high-temperature incineration (>1100°C) is non-negotiable to prevent the creation of persistent environmental pollutants.

  • The Carboxylic Acid Moiety: The 2-methylpropanoic acid group is weakly acidic. If inadvertently mixed with strong bases or strong oxidizing agents in a generic waste carboy, it can trigger exothermic neutralization reactions or off-gassing.

  • Hydrogen Fluoride (HF) Generation: When the C-F bond is finally cleaved during incineration, it generates highly toxic and corrosive hydrogen fluoride gas. This dictates that the chosen Treatment, Storage, and Disposal Facility (TSDF) must utilize [2] to capture and neutralize the HF gas into safe, inert fluoride salts (e.g., calcium fluoride).

Waste Stream Parameters & Categorization

Before initiating disposal, the waste must be accurately categorized. Summarized below are the quantitative and logistical parameters for managing this compound.

ParameterSpecification / ClassificationOperational Rationale
Chemical Class Fluorinated Aryloxyalkanoic AcidDictates halogenated waste routing.
EPA Waste Designation Halogenated Organic WasteMixing with non-halogenated waste drastically increases TSDF processing costs [3].
Primary Containment HDPE or PTFE-lined GlassPrevents acid-catalyzed corrosion inherent to unlined metal containers.
Destruction Method Rotary Kiln Incineration (>1100°C)Required to fully mineralize the robust C-F aromatic bonds.
Secondary Treatment Alkaline Flue Gas ScrubbingNeutralizes corrosive HF gas generated during combustion.
Incompatibilities Strong Oxidizers, Strong BasesPrevents exothermic reactions in the accumulation area.

Laboratory Segregation & Storage Protocol

For academic and research institutions operating under [1], the hazardous waste determination and accumulation process must follow strict timelines and labeling standards.

Step 1: Primary Containment Selection

  • Action: Select High-Density Polyethylene (HDPE) carboys or PTFE-lined borosilicate glass bottles for waste collection.

  • Causality: The carboxylic acid group can slowly react with unlined metal containers over time, leading to leaching and structural failure of the container.

Step 2: Halogenated Waste Designation

  • Action: Strictly label the container as "Halogenated Organic Waste."

  • Causality: Halogenated solvents and fluorinated solids cannot be used as fuel blending alternatives in cement kilns [3]. They must be routed to specialized incinerators. Mixing 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid with non-halogenated waste contaminates the entire batch, forcing the entire volume into the more expensive halogenated destruction pathway.

Step 3: Accumulation & Compliance Labeling

  • Action: Affix a label detailing the exact chemical name, CAS number (1234846-59-3), and the accumulation start date. Under Subpart K, waste must be transferred from the laboratory to a Central Accumulation Area (CAA) within 6 months, or within 10 days if the volume exceeds 55 gallons.

Step-by-Step Disposal Workflow

When a reaction is complete or a batch of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid expires, execute the following workflow:

  • Quenching & pH Adjustment (For Reaction Mixtures): If the compound is dissolved in an aqueous/organic post-reaction mixture, carefully adjust the pH to 6.0–8.0 using a mild base (e.g., saturated sodium bicarbonate) or dilute acid. Why? Neutralizing the mixture prevents unexpected exothermic reactions when the solution is added to a bulk waste carboy containing unknown trace chemicals.

  • Solvent Compatibility Verification: Identify the carrier solvent. If the compound is dissolved in dichloromethane, chloroform, or another halogenated solvent, route it directly to the Halogenated Waste carboy. If it is a dry powder, keep it in its original sealed vial and place it in a designated lab pack for solid halogenated waste.

  • Bulking and Transfer: Use a grounded, closed-funnel system to transfer liquid waste into the HDPE carboy. This minimizes vapor release and protects the operator from inhalation exposure.

  • Manifesting: Document the waste profile. List "2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid" explicitly on the RCRA manifest. Do not use generic terms like "organic acid," as emergency responders and TSDF operators require precise structural data to anticipate HF gas generation [4].

  • TSDF Destruction: The waste broker transports the material to a licensed RCRA TSDF. The facility will inject the waste into a rotary kiln incinerator at temperatures exceeding 1100°C, followed by immediate caustic scrubbing of the exhaust.

Disposal Decision Workflow Visualization

The following diagram illustrates the logical routing for disposing of this compound based on its physical state and solvent matrix.

DisposalWorkflow Start 2-(4-Fluoro-2-methylphenoxy)- 2-methylpropanoic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid PackSolid Package in HDPE/Glass Label: Halogenated Solid Solid->PackSolid SolventCheck Halogenated Solvent? Liquid->SolventCheck TSDF Transfer to RCRA TSDF PackSolid->TSDF HaloYes Yes: Route to Halogenated Organic Waste Stream SolventCheck->HaloYes Yes HaloNo No: Do Not Mix! Segregate Immediately SolventCheck->HaloNo No HaloYes->TSDF Incineration High-Temp Incineration (>1100°C) TSDF->Incineration Scrubber Alkaline Flue Gas Scrubbing (Neutralize HF Gas) Incineration->Scrubber End Safe Mineralization (CO2, H2O, F- salts) Scrubber->End

Caption: Decision tree for the RCRA-compliant segregation and incineration of fluorinated organic acid waste.

Emergency Spill Response Protocol

In the event of an accidental release of the compound (either as a dry powder or dissolved in solvent), immediate action is required to prevent exposure and environmental contamination:

  • Evacuate & Assess: Clear the immediate area. If the spill involves a highly volatile halogenated solvent, ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Don PPE: Equip nitrile gloves (double-gloving recommended), splash-proof safety goggles, a chemically resistant lab coat, and an N95/P100 particulate respirator if the dry powder is airborne.

  • Containment:

    • For Solids: Do not dry sweep, as this aerosolizes the fluoro-organic powder. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a wide-mouth HDPE container.

    • For Liquids: Surround the spill with inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium carbonate) to neutralize any residual carboxylic acid, followed by a thorough water rinse. Collect all wash water as halogenated aqueous waste.

References

  • Managing Hazardous Waste at Academic Laboratories Rulemaking (Subpart K). US Environmental Protection Agency (EPA).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA National Service Center for Environmental Publications (NEPIS). [Link]

  • Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise (American Chemical Society).[Link]

×

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